molecular formula C8H8O3 B1209519 4-Hydroxyphenyl acetate CAS No. 3233-32-7

4-Hydroxyphenyl acetate

Numéro de catalogue: B1209519
Numéro CAS: 3233-32-7
Poids moléculaire: 152.15 g/mol
Clé InChI: HBMCQTHGYMTCOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-hydroxyphenyl acetate is a phenyl acetate obtained by formal condensation of the carboxy group of acetic acid with one of the hydroxy groups of hydroquinone. It has a role as a mouse metabolite. It is an acetate ester and a member of phenyl acetates. It is functionally related to a hydroquinone.
This compound has been reported in Salvia yosgadensis and Euphorbia antiquorum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCQTHGYMTCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186062
Record name 4-Hydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3233-32-7
Record name 4-Hydroxyphenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3233-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3233-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROQUINONE MONOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxyphenyl Acetate: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyl acetate (4-HPA), also known as p-acetoxyphenol or hydroquinone monoacetate, is an organic compound with growing interest in the fields of biochemistry and pharmacology. As a metabolite and a synthetically accessible molecule, its chemical properties and biological activities, particularly its antioxidant potential, are of significant interest for research and development. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant biological pathways of this compound, supplemented with detailed experimental protocols.

Chemical Properties and Structure

This compound is a phenyl acetate ester that is structurally related to hydroquinone.[1][2] Its chemical identity is well-defined by its IUPAC name, CAS registry number, and molecular formula.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (4-hydroxyphenyl) acetate[2]
Synonyms 4-Acetoxyphenol, p-Hydroxyphenyl acetate, Hydroquinone monoacetate[2]
CAS Number 3233-32-7[2]
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [2]
Appearance White to yellow powder[3]
Melting Point 65-68 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in DMSO and methanol. Slightly soluble in water.[4]
pKa (strongest acidic) 9.49 (predicted)[5]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a hydroxyl group and an acetoxy group at the para position (positions 1 and 4).

  • SMILES: CC(=O)OC1=CC=C(C=C1)O[2]

  • InChI: InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3[2]

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, primarily as an antioxidant. It has been shown to protect cells from oxidative stress-induced necrosis. This protective effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or activators like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1), upregulating their expression and enhancing the cell's antioxidant capacity.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-HPA This compound Keap1 Keap1 4-HPA->Keap1 Inactivates ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Gene_Expression Upregulation of Cytoprotective Genes (NQO1, HO-1) ARE->Gene_Expression Initiates Transcription

Caption: Nrf2 signaling pathway activated by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the selective acetylation of hydroquinone using acetic anhydride with a mild acid catalyst.

Materials:

  • Hydroquinone

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Glassware (round-bottom flask, beakers, etc.)

Procedure:

  • In a clean, dry round-bottom flask, dissolve hydroquinone (1 equivalent) in dichloromethane.

  • Add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the solution.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound can be purified by column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Fraction collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity ratio like 9:1).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure this compound (visualized under a UV lamp).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7][8][9][10]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and the positive control (e.g., ascorbic acid) in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the sample or standard solutions to the wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Conclusion

This compound is a compound with well-defined chemical properties and significant biological activity as an antioxidant. Its ability to modulate the Nrf2 signaling pathway makes it a molecule of interest for further investigation in the context of diseases associated with oxidative stress. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and evaluate the activity of this compound in a laboratory setting. As research continues, the full therapeutic potential of this compound and its derivatives may be further elucidated, paving the way for new applications in drug development and cellular protection.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetate (4-HPAc), the acetate ester of 4-hydroxyphenylacetic acid (4-HPAA), and its corresponding carboxylic acid are significant natural compounds with diverse biological activities. This technical guide provides a comprehensive overview of the natural occurrences and biosynthetic pathways of 4-HPAA and 4-HPAc. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visual representations of the core metabolic pathways.

Natural Sources

4-Hydroxyphenylacetic acid is the more commonly identified compound in natural sources, found in a variety of plants, foods, and as a metabolic byproduct of gut microbiota. The acetate ester, 4-hydroxyphenylacetate, is less frequently reported, but has been identified in specific plant species.

4-Hydroxyphenylacetic Acid (4-HPAA)

4-HPAA is a phenolic acid found in a range of dietary sources. Its presence is often associated with the microbial metabolism of aromatic amino acids and polyphenols.

Table 1: Quantitative Data of 4-Hydroxyphenylacetic Acid in Various Natural Sources

Natural SourceConcentrationReference(s)
Olive Oil (Extra Virgin)0.05 mg/100 g (average)[1]
Beer (Regular)0.00 - 0.01 mg/100 ml[2][3]
Olives (Green, raw)6.00 mg/100 g FW[4]
American CranberriesHigh concentration (not quantified)[5]
Grape WinesHigh concentration (not quantified)[5]
CornLower concentration (not quantified)[5]
OatsLower concentration (not quantified)[5]
DandelionsDetected (not quantified)[5]
Common WheatsDetected (not quantified)[5]
Cocoa BeansDetected (not quantified)[5]
4-Hydroxyphenyl Acetate (4-HPAc)

The natural occurrence of the acetate ester is less documented. However, it has been isolated from certain plants.

Table 2: Natural Sources of this compound

Natural SourcePart of PlantReference(s)
Telfairia occidentalis (Fluted Pumpkin)Seeds[6]
Salvia yosgadensisNot specified[2][7]
Euphorbia antiquorumNot specified[2][7]

Biosynthesis

The biosynthesis of the 4-hydroxyphenylacetic acid core structure primarily proceeds through the shikimate pathway, leading to the aromatic amino acids L-tyrosine and L-phenylalanine. Different organisms then utilize distinct enzymatic pathways to convert these precursors into 4-HPAA. The formation of the acetate ester, 4-HPAc, is likely a subsequent esterification step.

Biosynthesis of 4-Hydroxyphenylacetic Acid in Microorganisms

In many bacteria, including Escherichia coli, 4-HPAA is synthesized from L-tyrosine. This pathway involves a few key enzymatic steps.

microbial_biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase L_Tyrosine L_Tyrosine Prephenate->L_Tyrosine Prephenate aminotransferase p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate L_Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase p_Hydroxyphenylacetaldehyde p_Hydroxyphenylacetaldehyde p_Hydroxyphenylpyruvate->p_Hydroxyphenylacetaldehyde 4-Hydroxyphenylpyruvate decarboxylase 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic_acid p_Hydroxyphenylacetaldehyde->4-Hydroxyphenylacetic_acid Phenylacetaldehyde dehydrogenase

Microbial biosynthesis of 4-Hydroxyphenylacetic acid from Chorismate.
Biosynthesis of 4-Hydroxyphenylacetic Acid in Plants

In plants, the biosynthesis of 4-HPAA is also linked to the shikimate pathway, primarily starting from L-phenylalanine. While the complete pathway can vary between plant species, a general route has been elucidated.

plant_biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate dehydratase L_Phenylalanine L_Phenylalanine Phenylpyruvate->L_Phenylalanine Phenylalanine aminotransferase p_Coumaric_acid p_Coumaric_acid L_Phenylalanine->p_Coumaric_acid Phenylalanine ammonia-lyase (PAL) & Cinnamate 4-hydroxylase (C4H) 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic_acid p_Coumaric_acid->4-Hydroxyphenylacetic_acid Peroxisomal β-oxidation-like pathway

Plant biosynthesis of 4-Hydroxyphenylacetic acid from Chorismate.
Enzymatic Formation of this compound

The conversion of 4-hydroxyphenylacetic acid to its acetate ester, this compound, is an esterification reaction. While specific acetyltransferases for this reaction in vivo are not yet fully characterized, lipases have been shown to catalyze this transformation in vitro. This suggests a potential enzymatic route in natural systems.

esterification cluster_reaction Esterification 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic_acid 4-Hydroxyphenyl_acetate 4-Hydroxyphenyl_acetate 4-Hydroxyphenylacetic_acid->4-Hydroxyphenyl_acetate Acetyltransferase (hypothetical) Acetyl-CoA Acetyl-CoA Acetyl-CoA->4-Hydroxyphenyl_acetate CoA CoA

Hypothetical enzymatic esterification of 4-HPAA to 4-HPAc.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and enzymatic assays related to 4-hydroxyphenylacetic acid.

Extraction and Quantification of 4-HPAA from Plant Material (e.g., Olive Oil)

This protocol outlines the extraction and analysis of 4-HPAA from olive oil using High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Extraction and HPLC Analysis of 4-HPAA from Olive Oil

extraction_workflow start Start: Olive Oil Sample extraction Liquid-Liquid Extraction (Methanol/Water) start->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter through 0.45 µm syringe filter reconstitution->filtration hplc HPLC-UV Analysis filtration->hplc quantification Quantification using Calibration Curve hplc->quantification end End: 4-HPAA Concentration quantification->end

Extraction and HPLC analysis workflow for 4-HPAA.

Methodology:

  • Sample Preparation:

    • Weigh 2.0 g of olive oil into a 15-mL centrifuge tube.

    • Add 1.0 mL of an internal standard solution (e.g., syringic acid in methanol).

    • Add 5.0 mL of a methanol/water (80/20, v/v) extraction solution.

    • Vortex for 1 minute.

    • Extract in an ultrasonic bath for 15 minutes at room temperature.

    • Centrifuge at 3500 rpm for 10 minutes.

  • Extraction:

    • Carefully transfer the supernatant (methanolic phase) to a new tube.

    • Repeat the extraction step on the remaining oil residue with another 5.0 mL of the extraction solution.

    • Combine the supernatants.

  • Evaporation and Reconstitution:

    • Evaporate the combined methanolic extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.2% acetic acid in water) and solvent B (e.g., acetonitrile). A typical gradient could be: 0-4 min, 5% B; 4-8.5 min, 5-35% B; 8.5-8.55 min, 35-100% B; 8.55-9.5 min, 100% B; 9.5-9.55 min, 100-5% B; 9.55-10 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 280 nm.

    • Quantification: Prepare a calibration curve using pure 4-HPAA standard solutions of known concentrations.

GC-MS Analysis of 4-HPAA

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile compounds. 4-HPAA requires derivatization to increase its volatility for GC analysis.

Methodology:

  • Extraction: Extract 4-HPAA from the sample matrix as described in the HPLC protocol.

  • Derivatization (Silylation):

    • Evaporate the extract to complete dryness.

    • Add 100 µL of pyridine and 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dry residue.

    • Heat the mixture at 60°C for 60 minutes in a sealed vial.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C for 4 min, then ramp at 10°C/min to 250°C and hold for 4 min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range m/z 50-450.

    • Identification: The trimethylsilyl (TMS) derivative of 4-HPAA will have a characteristic mass spectrum for identification.

Enzyme Assays

This assay measures the activity of tyrosine aminotransferase by quantifying the formation of its product, 4-hydroxyphenylpyruvate, which is then converted to a colored or fluorescent product.

Methodology (Fluorometric): [1]

  • Reaction Mixture: Prepare a reaction mix containing TAT Assay Buffer, TAT Substrate I (L-tyrosine), and TAT Substrate II (α-ketoglutarate).

  • Sample Preparation: Prepare cell or tissue lysates in TAT Assay Buffer.

  • Assay Procedure:

    • Add the sample to a 96-well plate.

    • Add the reaction mixture to initiate the reaction.

    • For the fluorometric assay, a developer and probe are added which react with the glutamate co-product to produce a fluorescent signal.

    • Incubate at 37°C.

    • Measure the fluorescence at Ex/Em = 535/587 nm in a kinetic mode for 60-90 minutes.

  • Calculation: The activity is calculated from the rate of increase in fluorescence, compared to a standard curve.

This assay measures the conversion of chorismate to prephenate by monitoring the decrease in absorbance at 274 nm.

Methodology: [8]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris buffer, pH 8).

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the reaction buffer and varying concentrations of chorismate.

    • Add the purified chorismate mutase enzyme to initiate the reaction.

    • Monitor the decrease in absorbance at 274 nm at 30°C in a plate reader.

  • Calculation: The initial rate of chorismate disappearance is used to determine the enzyme's specific activity.

This assay measures the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate, which can be quantified by HPLC.

Methodology: [9]

  • Reaction Mixture: Prepare a reaction mixture in 20 mM KPi buffer (pH 7.0) containing 10 µM FAD, 1 mM 4-hydroxyphenylacetate, and 2 mM NADH.

  • Enzyme Preparation: Use purified 4-hydroxyphenylacetate 3-hydroxylase (HpaB) and a flavin reductase (Fre).

  • Assay Procedure:

    • Combine the reaction mixture with the enzymes.

    • Incubate at 24°C.

    • Take aliquots at different time points and stop the reaction (e.g., by adding acid).

    • Analyze the formation of 3,4-dihydroxyphenylacetate by HPLC as described in section 3.1, using an appropriate standard for quantification.

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthetic pathways of 4-hydroxyphenylacetate and its corresponding acid. The quantitative data presented in tabular format allows for easy comparison of its distribution in nature. The detailed experimental protocols for extraction, quantification, and enzyme assays serve as a practical resource for researchers. The Graphviz diagrams offer clear visual representations of the complex biosynthetic pathways in both microorganisms and plants. This comprehensive resource is intended to support and advance research and development in fields where these bioactive compounds are of interest.

References

biological activity and physiological role of 4-Hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity and Physiological Role of 4-Hydroxyphenyl Acetate

Introduction

This compound (4-HPAA), also known as p-hydroxyphenylacetic acid, is a phenolic acid that has garnered significant attention in the scientific community. It is a major metabolite derived from the microbial transformation of dietary aromatic amino acids, such as tyrosine and phenylalanine, and the catabolism of polyphenols like flavonoids and resveratrol by the gut microbiota[1][2][3]. Initially identified as a biomarker for certain gastrointestinal conditions like small intestinal bacterial overgrowth (SIBO)[4], recent research has unveiled its diverse and potent biological activities. 4-HPAA is now recognized for its antioxidant, anti-inflammatory, anti-obesity, and hepatoprotective properties, making it a molecule of high interest for researchers, scientists, and drug development professionals[5][6][7][8].

This technical guide provides a comprehensive overview of the core biological activities and physiological roles of 4-HPAA. It delves into its biosynthesis, mechanisms of action through various signaling pathways, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and development in this promising area.

Biosynthesis and Metabolism

This compound is not synthesized endogenously by humans in significant amounts but is primarily a product of the gut microbiome[1][2]. Specific bacterial species, particularly within the Eubacteriaceae and Clostridia families, are responsible for its production[1][4][9]. There are two main metabolic sources for 4-HPAA:

  • Tyrosine Metabolism: Gut bacteria can convert the amino acid tyrosine into 4-HPAA through a metabolic pathway involving transamination[1][2][9]. Tyrosine is first converted to 4-hydroxyphenylpyruvate (4-HPP), which is then transformed into 4-HPAA[3].

  • Polyphenol Catabolism: Dietary polyphenols, such as flavonoids found in fruits and vegetables and resveratrol, undergo extensive metabolism by the colonic microbiota, leading to the formation of simpler phenolic acids, including 4-HPAA[7][10].

Once produced in the colon, 4-HPAA is readily absorbed into the systemic circulation, where it can exert its physiological effects on various host tissues[1].

G cluster_0 Dietary Precursors cluster_1 Gut Microbiota Metabolism cluster_2 Metabolite cluster_3 Host System Tyrosine Tyrosine Microbiota Gut Microbiota (e.g., Eubacteriaceae, Clostridia) Tyrosine->Microbiota Polyphenols Dietary Polyphenols (e.g., Flavonoids, Resveratrol) Polyphenols->Microbiota HPAA This compound (4-HPAA) Microbiota->HPAA Conversion Circulation Systemic Circulation HPAA->Circulation Absorption Tissues Target Tissues Circulation->Tissues Distribution

Biosynthesis and absorption of this compound.

Physiological Roles and Biological Activities

Anti-Obesity and Metabolic Regulation

A growing body of evidence highlights the significant role of 4-HPAA in regulating energy metabolism and combating obesity. Studies have shown that levels of 4-HPAA are negatively associated with childhood obesity[1][2][9]. In high-fat diet (HFD)-induced obese mice, administration of 4-HPAA has been shown to reduce weight gain, improve glucose intolerance, and reverse hepatic steatosis[1][7][10].

The mechanisms underlying these anti-obesity effects are multifaceted:

  • SIRT1 Signaling: 4-HPAA, as a metabolite of resveratrol, activates the SIRT1 signaling pathway. This activation promotes the browning of white adipose tissue (WAT) and enhances thermogenesis, thereby increasing energy expenditure[7][11].

  • AMPKα Activation: 4-HPAA has been shown to activate AMP-activated protein kinase α (AMPKα), a key energy sensor in cells. Activated AMPKα helps to reverse hepatic steatosis[10].

Antioxidant and Hepatoprotective Effects

4-HPAA is a potent natural antioxidant that protects cells from oxidative stress-induced damage[5][12][13]. Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][8][14][15].

  • Nrf2 Activation: 4-HPAA stabilizes and promotes the nuclear translocation of the Nrf2 transcription factor. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of Phase II detoxification enzymes and antioxidant proteins like NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC)[5][8][14].

This Nrf2-mediated antioxidant response is central to the hepatoprotective effects of 4-HPAA. In preclinical models, pretreatment with 4-HPAA significantly ameliorated acetaminophen (APAP)-induced liver injury by reducing oxidative stress, suppressing the expression of cytochrome P450 2E1 (CYP2E1), and enhancing the activity of antioxidant enzymes[8][14][15].

Anti-inflammatory Activity

4-HPAA exhibits significant anti-inflammatory properties across various models of inflammation.

  • Inhibition of M1 Macrophage Polarization: It can inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype, which is induced by lipopolysaccharide (LPS) and interferon-γ (IFN-γ). This is evidenced by a significant decrease in the secretion and mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[16].

  • Suppression of HIF-1α: In a model of seawater aspiration-induced lung injury, 4-HPAA was found to attenuate inflammation and edema by suppressing the protein levels of Hypoxia-inducible factor-1α (HIF-1α)[17]. HIF-1α is a key transcription factor that drives the expression of inflammatory genes under hypoxic conditions.

  • Intestinal Health: In meat pigeons, dietary supplementation with 4-HPAA was shown to promote immune function and intestinal barrier integrity[6]. At a concentration of 600 μM, it demonstrated anti-inflammatory activity in Caco-2 intestinal cells[6].

Cardioprotective and Anti-Atherogenic Effects

The anti-inflammatory actions of 4-HPAA contribute to its potential role in preventing atherosclerosis. By inhibiting M1 macrophage polarization, 4-HPAA can reduce a key initiating event in atherosclerotic plaque development. Furthermore, it significantly inhibits the formation of macrophage-derived foam cells by down-regulating the scavenger receptor CD36 and up-regulating the cholesterol efflux transporter ABCG1, thereby preventing the accumulation of lipid droplets within macrophages[16].

Antithrombotic and Antibacterial Activity

Recent studies have also explored other therapeutic potentials of 4-HPAA.

  • Antithrombotic Effects: A study using a zebrafish model demonstrated that 4-HPAA possesses antithrombotic effects, which are mediated by the induction of autophagy[18]. It was shown to down-regulate the PI3K/AKT/mTOR signaling pathway, a known regulator of thrombosis and autophagy[18].

  • Antibacterial and Anti-biofilm Activity: 4-HPAA can inhibit the growth of certain bacteria and has been shown to be particularly effective against the formation of polymicrobial biofilms of Candida albicans and Staphylococcus aureus. It achieves this by restricting hyphal growth and inhibiting the activity of key virulence factors like Secreted Aspartyl Protease 5 (SAP5)[19].

Mechanisms of Action: Signaling Pathways

The diverse biological activities of 4-HPAA are mediated through its modulation of several key cellular signaling pathways.

NRF2 Antioxidant Response Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus HPAA 4-HPAA Keap1 Keap1 HPAA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination (Degradation) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Genes Cytoprotective Genes (NQO1, HO-1, GCLC) ARE->Genes Induces Transcription Response Antioxidant Response & Hepatoprotection Genes->Response

Antioxidant and hepatoprotective signaling of 4-HPAA via NRF2.
SIRT1 Anti-Obesity Pathway

G HPAA 4-HPAA SIRT1 SIRT1 HPAA->SIRT1 Activates WAT White Adipose Tissue (WAT) SIRT1->WAT Acts on Beige Beige Fat Markers (e.g., UCP1) WAT->Beige Induces Browning Thermogenesis Thermogenesis Beige->Thermogenesis Promotes Energy Increased Energy Expenditure Thermogenesis->Energy Obesity Reduced Obesity Energy->Obesity

Anti-obesity signaling of 4-HPAA via SIRT1 activation.
Anti-inflammatory and Anti-Atherogenic Pathway

G HPAA 4-HPAA M1 M1 Macrophage Polarization HPAA->M1 Inhibits CD36 CD36 Expression HPAA->CD36 Down-regulates ABCG1 ABCG1 Expression HPAA->ABCG1 Up-regulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) M1->Cytokines Produces Atherosclerosis Reduced Atherosclerosis & Inflammation M1->Atherosclerosis FoamCell Foam Cell Formation CD36->FoamCell Promotes ABCG1->FoamCell Inhibits FoamCell->Atherosclerosis

Anti-inflammatory and anti-atherogenic mechanisms of 4-HPAA.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies, highlighting the concentrations and dosages at which 4-HPAA exerts its biological effects.

Table 1: In Vitro Efficacy of this compound

Cell LineConcentrationDurationBiological EffectReference
ARPE-19 (Retinal Pigment Epithelial)5 µM24 hProtection from oxidative stress-induced cell death; upregulation of NQO1 and HO-1 genes.[5]
Caco-2 (Intestinal Epithelial)600 µM-Exhibits anti-inflammatory activity.[6]
M1 Macrophages (LPS/IFN-γ induced)Dose-dependent-Decreased secretion and mRNA of TNF-α, IL-6, IL-1β; inhibited lipid droplet accumulation.[16]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageRouteDurationBiological EffectReference
High-Fat Diet (HFD) Mice---Reduced weight gain and improved glucose intolerance.[1][2][9]
HFD Mice-Continuous Delivery-Reversed hepatic steatosis.[10]
HFD Mice---Reversed obesity and glucose intolerance.[7][11]
Acetaminophen (APAP) Induced Liver Injury Mice6, 12, or 25 mg/kgIntraperitoneal3 days (pretreatment)Ameliorated liver injury; increased Nrf2 translocation; enhanced antioxidant enzymes.[8][14][15]
Meat Pigeons2000 mg/kgDietary-Promoted immune function and intestinal barrier integrity; inhibited glycolysis.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in 4-HPAA research.

Protocol: Induction and Treatment of APAP-Induced Hepatotoxicity in Mice

This protocol is adapted from studies investigating the hepatoprotective effects of 4-HPAA[8][14][15].

Objective: To evaluate the protective effect of 4-HPAA against acute liver injury induced by an overdose of acetaminophen (APAP).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (4-HPAA)

  • Acetaminophen (APAP)

  • 0.9% saline solution

  • N-acetylcysteine (NAC) as a positive control

  • Equipment for intraperitoneal injection, blood collection, and tissue harvesting.

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

    • Control Group: Saline solution only.

    • APAP Group: Saline pretreatment + APAP challenge.

    • 4-HPAA Treatment Groups: Pretreatment with 4-HPAA (e.g., 6, 12, 25 mg/kg) + APAP challenge.

    • Positive Control Group: NAC pretreatment + APAP challenge.

  • Pretreatment: Administer 4-HPAA, NAC, or saline solution via intraperitoneal (i.p.) injection once daily for 3 consecutive days.

  • APAP Challenge: One hour after the final pretreatment dose, administer a single toxic dose of APAP (e.g., 300 mg/kg, dissolved in warm saline) via i.p. injection to all groups except the Control Group.

  • Sample Collection: At 24 hours post-APAP administration, euthanize the mice.

    • Collect blood via cardiac puncture for serum separation. Analyze serum for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

    • Perfuse the liver with cold PBS and harvest the tissue. Fix a portion in 4% paraformaldehyde for histological analysis (H&E staining). Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for biochemical assays (GSH, SOD, CAT levels), Western blotting (Nrf2, CYP2E1), and qPCR analysis.

G Start Acclimatize Mice (1 week) Grouping Randomize into Groups (Control, APAP, 4-HPAA, NAC) Start->Grouping Pretreat Pretreatment (i.p.) (Saline, 4-HPAA, or NAC) for 3 days Grouping->Pretreat APAP APAP Challenge (300 mg/kg, i.p.) (1 hr after last pretreatment) Pretreat->APAP Wait Wait 24 hours APAP->Wait Euthanize Euthanize & Collect Samples Wait->Euthanize Blood Blood Collection (for Serum ALT/AST) Euthanize->Blood Liver Liver Harvest (Histology, WB, qPCR, Assays) Euthanize->Liver Analysis Data Analysis Blood->Analysis Liver->Analysis

Workflow for an in vivo hepatoprotectivity study.
Protocol: Macrophage Polarization and Foam Cell Formation Assay

This protocol is based on methodologies used to assess the anti-atherogenic effects of 4-HPAA[16].

Objective: To determine the effect of 4-HPAA on pro-inflammatory M1 macrophage polarization and the subsequent formation of foam cells.

Materials:

  • RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs).

  • DMEM or RPMI-1640 medium, supplemented with 10% FBS and antibiotics.

  • LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for M1 polarization.

  • This compound (4-HPAA).

  • Oxidized low-density lipoprotein (ox-LDL).

  • Oil Red O staining solution.

  • Kits for cholesterol ester quantification.

  • Reagents for RNA extraction and qRT-PCR (primers for TNF-α, IL-6, IL-1β, CD36, ABCG1).

Procedure:

  • Cell Culture: Culture macrophages in standard conditions until they reach 80% confluency.

  • M1 Polarization:

    • Seed cells in appropriate plates (e.g., 6-well plates for RNA, 24-well plates for staining).

    • Pre-treat cells with various concentrations of 4-HPAA for 2 hours.

    • Induce M1 polarization by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the media.

    • Incubate for 24 hours.

    • Collect supernatant to measure cytokine levels by ELISA. Harvest cells for qRT-PCR analysis of inflammatory markers.

  • Foam Cell Formation:

    • Seed macrophages and allow them to adhere.

    • Treat cells with 4-HPAA for 2 hours.

    • Add ox-LDL (e.g., 50 µg/mL) to the media to induce foam cell formation.

    • Incubate for 24-48 hours.

  • Analysis:

    • Oil Red O Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and stain with Oil Red O solution to visualize intracellular lipid droplets. Quantify by extracting the dye with isopropanol and measuring absorbance.

    • Cholesterol Measurement: Lyse cells and measure the intracellular total cholesterol and cholesterol ester content using a commercial kit.

    • Gene Expression: Harvest cells for RNA extraction and perform qRT-PCR to analyze the expression of genes involved in cholesterol uptake (CD36) and efflux (ABCG1).

Conclusion and Future Perspectives

This compound, a key metabolite of the gut microbiome, is emerging as a highly promising bioactive compound with a wide range of physiological benefits. Its roles in combating obesity, reducing oxidative stress, and mitigating inflammation are supported by robust preclinical evidence and well-defined molecular mechanisms, including the activation of the Nrf2 and SIRT1 pathways and the inhibition of pro-inflammatory processes. These findings underscore the critical importance of the gut microbiome in mediating the health effects of diet.

For drug development professionals, 4-HPAA represents a potential therapeutic lead for a variety of metabolic and inflammatory diseases, including non-alcoholic fatty liver disease, atherosclerosis, and type 2 diabetes. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HPAA in humans.

  • Clinical Trials: Well-designed clinical trials are essential to validate the therapeutic efficacy and safety of 4-HPAA in human populations.

  • Microbiome Modulation: Investigating dietary interventions or probiotics that can specifically enhance the production of 4-HPAA by the gut microbiota could offer a novel strategy for disease prevention and management.

References

preliminary in vitro studies on 4-Hydroxyphenyl acetate effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyl acetate (4-HPA), a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic properties. Preliminary in vitro studies have highlighted its role as a potent antioxidant and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of 4-HPA's effects at the cellular and molecular level, with a focus on its mechanism of action, relevant signaling pathways, and quantitative data from key experimental findings.

Core Biological Activities

Antioxidant Effects

This compound has been identified as a natural antioxidant that protects cells from oxidative stress-induced necrosis.[1] Its primary mechanism of action involves the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Upon exposure to oxidative stress, 4-HPA facilitates the stabilization and nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. Notably, 4-HPA has been shown to increase the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), two key phase II detoxification enzymes that play a crucial role in mitigating oxidative damage.[1]

Studies have demonstrated that treatment with 5 μM of 4-HPA for 24 hours can protect retinal pigment epithelial (RPE) cells from oxidative stress-induced cell death.[1] This protective effect is associated with a significant reduction in cellular Reactive Oxygen Species (ROS) levels.[1]

Anti-inflammatory Effects

In addition to its antioxidant properties, derivatives of this compound have demonstrated significant anti-inflammatory activity. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

In vitro assays have shown that certain 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives exhibit selective inhibitory activity towards COX-2 over COX-1.[2] This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-1 is involved in normal physiological functions, while COX-2 is primarily upregulated during inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound and its derivatives.

Assay Cell Line Treatment Result Reference
Cell Viability under Oxidative StressARPE-195 μM 4-HPA for 24 h, followed by tBHPProtected up to 89%, 92%, and 90% of cells exposed to 100, 200, and 300 μM tBHP, respectively.[1]
Gene Expression (NQO1, HO-1)ARPE-195 μM 4-HPA for 24 hUpregulation of NQO1 and HO-1 genes.[1]
ROS LevelsARPE-195 μM 4-HPA for 24 hInhibition of the increase in ROS in response to oxidative stress.[1]
Compound Assay Concentration % Inhibition Reference
4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivativesCOX-1 Inhibition10 mM3.4%[2]
4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivativesCOX-2 Inhibition10 mM5-72%[2]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human retinal pigment epithelial cells (ARPE-19) are commonly used to study the protective effects of 4-HPA against oxidative stress.[1]

  • Culture Conditions: Cells are typically cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experimental purposes, cells are treated with a specific concentration of 4-HPA (e.g., 5 μM) for a designated period (e.g., 24 hours) before inducing oxidative stress with an agent like tert-butyl hydroperoxide (tBHP).[1]

Measurement of Reactive Oxygen Species (ROS)
  • Principle: Cellular ROS levels can be quantified using fluorescent probes, such as 2',7'-dichlorofluorescein diacetate (DCF-DA). DCF-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Cells are seeded in a multi-well plate and treated with 4-HPA.

    • Following treatment, the cells are washed with phosphate-buffered saline (PBS).

    • A solution of DCF-DA in a suitable buffer is added to the cells.

    • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The fluorescence intensity is measured using a fluorescence microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

Western Blot Analysis for Nrf2 and Downstream Targets
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins, such as Nrf2, HO-1, and NQO1, in cell lysates.

  • Procedure:

    • Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-NQO1).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Cyclooxygenase (COX) Inhibition Assay
  • Principle: The inhibitory activity of compounds on COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay that measures the peroxidase activity of the enzymes.

  • Procedure (Colorimetric):

    • The purified COX-1 or COX-2 enzyme is incubated with the test compound (e.g., 4-HPA derivatives) and heme.

    • Arachidonic acid is added to initiate the reaction.

    • The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

NRF2_Pathway 4-HPA Modulated NRF2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces Four_HPA This compound Four_HPA->Keap1 inhibits Nrf2_cytoplasm Nrf2 Keap1->Nrf2_cytoplasm sequesters Ubiquitination Ubiquitination & Proteasomal Degradation Keap1->Ubiquitination mediates Nrf2_cytoplasm->Ubiquitination leads to Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Gene_Expression Gene Expression ARE->Gene_Expression activates HO1 HO-1 Gene_Expression->HO1 NQO1 NQO1 Gene_Expression->NQO1 Antioxidant_Response Cellular Antioxidant Response HO1->Antioxidant_Response NQO1->Antioxidant_Response

Caption: NRF2 signaling pathway activation by 4-HPA.

Experimental_Workflow_Antioxidant Experimental Workflow for Assessing Antioxidant Effects of 4-HPA start Start cell_culture Culture ARPE-19 cells start->cell_culture treatment Treat with 4-HPA (5 µM, 24h) cell_culture->treatment stress Induce Oxidative Stress (tBHP) treatment->stress ros_assay Measure ROS levels (DCF-DA assay) stress->ros_assay western_blot Perform Western Blot for Nrf2, HO-1, NQO1 stress->western_blot cell_viability Assess Cell Viability (e.g., MTT assay) stress->cell_viability data_analysis Data Analysis ros_assay->data_analysis western_blot->data_analysis cell_viability->data_analysis end End data_analysis->end

Caption: Workflow for in vitro antioxidant assays.

Conclusion

Preliminary in vitro evidence strongly suggests that this compound is a promising natural compound with significant antioxidant and anti-inflammatory potential. Its ability to activate the Nrf2 signaling pathway and, in the case of its derivatives, to selectively inhibit COX-2, provides a solid foundation for further investigation. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of 4-HPA and its analogues. Future studies should focus on elucidating the complete molecular mechanisms, exploring a wider range of in vitro models, and eventually translating these findings into in vivo efficacy and safety studies.

References

The Enzymatic Degradation of 4-Hydroxyphenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic pathways involved in the degradation of 4-Hydroxyphenylacetate (4-HPA), a significant intermediate in the catabolism of aromatic compounds. This document details the core biochemical reactions, the enzymes responsible, their kinetic properties, and the genetic organization of these pathways in various microorganisms. Furthermore, it offers detailed experimental protocols for the study of these pathways and visual representations of the core concepts to facilitate understanding and further research in fields such as metabolic engineering, drug metabolism, and bioremediation.

Core Enzymatic Pathways of 4-HPA Degradation

Bacteria have evolved two primary enzymatic routes for the catabolism of 4-HPA: the homoprotocatechuate (meta-cleavage) pathway and the homogentisate (ortho-cleavage) pathway . These pathways converge to channel the aromatic carbon skeleton into central metabolic routes.

The Homoprotocatechuate (Meta-Cleavage) Pathway

This is a widespread pathway for 4-HPA degradation, particularly well-characterized in bacteria such as Escherichia coli and Pseudomonas putida[1][2]. The pathway is initiated by the hydroxylation of 4-HPA, followed by the cleavage of the aromatic ring at a position adjacent to the two hydroxyl groups (meta-cleavage).

The key enzymatic steps are as follows:

  • Hydroxylation: 4-Hydroxyphenylacetate is first hydroxylated to 3,4-dihydroxyphenylacetate (homoprotocatechuate, HPC) by the enzyme 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) . This is a two-component flavin-dependent monooxygenase system consisting of an oxygenase component (HpaB) and a reductase component (HpaC)[3][4]. The reaction requires NADH and FAD[3].

  • Ring Cleavage: The aromatic ring of homoprotocatechuate is then cleaved by homoprotocatechuate 2,3-dioxygenase (HpaD) , an extradiol dioxygenase, to yield 5-carboxymethyl-2-hydroxymuconic semialdehyde[5].

  • Downstream Processing: A series of subsequent enzymatic reactions catalyzed by a dehydrogenase (HpaE), an isomerase (HpaF), a decarboxylase (HpaG), a hydratase (HpaH), and an aldolase (HpaI) convert the ring-cleavage product into central metabolites, namely pyruvate and succinic semialdehyde [5]. Succinic semialdehyde is further oxidized to succinate to enter the Krebs cycle.

The genes encoding these enzymes are typically organized in a conserved hpa gene cluster[5][6][7].

The Homogentisate (Ortho-Cleavage) Pathway

An alternative route for 4-HPA degradation proceeds via the formation of homogentisate. This pathway involves the ortho-cleavage of the aromatic ring. This pathway has been observed in organisms like Burkholderia xenovorans[5][8].

The initial steps of this pathway are:

  • Conversion to Homogentisate: 4-HPA is converted to homogentisate (2,5-dihydroxyphenylacetate).

  • Ring Cleavage: Homogentisate 1,2-dioxygenase then catalyzes the ortho-cleavage of the aromatic ring of homogentisate to produce maleylacetoacetate[9].

  • Further Metabolism: Maleylacetoacetate is subsequently isomerized and hydrolyzed to yield fumarate and acetoacetate, which are intermediates of central metabolism[5][8].

Data Presentation: Enzyme Kinetics

The following tables summarize the key quantitative data for the initial enzymes of the 4-HPA degradation pathways.

Table 1: Kinetic Parameters of 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB/C system)

OrganismSubstrateK_m_ (µM)V_max_ or Specific ActivityReference
Pseudomonas putida U4-Hydroxyphenylacetic acid3896-fold purification[1]
Pseudomonas putida UNADH41-[1]
Pseudomonas putida UFAD4-[1]
Escherichia coli W4-Hydroxyphenylacetate-231 U/mg (HpaB)

Table 2: Steady-State Kinetic Parameters of Homoprotocatechuate 2,3-Dioxygenase (HPCD)

OrganismMutantk_cat_ (s⁻¹)K_m_ (µM)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Brevibacterium fuscumWild-type100 ± 101.5 ± 0.3(6.7 ± 1.6) x 10⁷[10]
Brevibacterium fuscumH200Q40 ± 12.1 ± 0.2(1.9 ± 0.2) x 10⁷[10]
Brevibacterium fuscumH200N30 ± 11.9 ± 0.2(1.6 ± 0.2) x 10⁷[10]
Brevibacterium fuscumH200A3.0 ± 0.12.5 ± 0.3(1.2 ± 0.2) x 10⁶[10]
Brevibacterium fuscumH200E9.0 ± 0.21.9 ± 0.1(4.7 ± 0.3) x 10⁶[10]
Brevibacterium fuscumH200F2.1 ± 0.12.0 ± 0.2(1.1 ± 0.1) x 10⁶[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-HPA degradation pathways.

Enzyme Assay for 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB/C)

This protocol is adapted from a method used for the characterization of the E. coli HpaB component.

Principle: The activity of 4-hydroxyphenylacetate 3-hydroxylase is determined by measuring the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 20 mM Potassium Phosphate (KPi) buffer, pH 7.0

  • 10 µM FAD solution

  • 1 mM 4-Hydroxyphenylacetate solution

  • 2 mM NADH solution

  • Catalase (e.g., from bovine liver)

  • Purified HpaB and HpaC components (or cell-free extracts)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 20 mM KPi buffer (pH 7.0)

    • 10 µM FAD

    • 1 mM 4-Hydroxyphenylacetate

    • 2 mM NADH

    • 90 U/ml Catalase

    • Appropriate amounts of HpaB and HpaC

  • Incubate the reaction mixture at 24°C.

  • At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of an appropriate quenching solution (e.g., 1 M HCl or methanol).

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of 3,4-dihydroxyphenylacetate produced.

    • HPLC Conditions: Use a C18 reverse-phase column. The mobile phase and detection wavelength should be optimized for the separation and detection of 4-HPA and 3,4-dihydroxyphenylacetate. A common mobile phase is a gradient of methanol or acetonitrile in water with a small amount of acid (e.g., formic acid or acetic acid). Detection is typically performed at a wavelength around 280 nm.

  • Calculate the enzyme activity based on the rate of product formation. One unit of activity can be defined as the amount of enzyme required to catalyze the formation of 1 nmol of 3,4-dihydroxyphenylacetate per minute under the specified conditions.

Enzyme Assay for Homoprotocatechuate 2,3-Dioxygenase (HpaD)

Principle: The activity of homoprotocatechuate 2,3-dioxygenase is determined by spectrophotometrically monitoring the formation of the ring-cleavage product, 5-carboxymethyl-2-hydroxymuconic semialdehyde, which has a characteristic absorbance maximum.

Materials:

  • 50 mM Phosphate buffer, pH 7.5

  • 1 mM Homoprotocatechuate (3,4-dihydroxyphenylacetate) solution

  • Purified HpaD enzyme or cell-free extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Phosphate buffer (pH 7.5)

    • An appropriate volume of the enzyme solution

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 30°C).

  • Initiate the reaction by adding a known concentration of the substrate, homoprotocatechuate.

  • Immediately monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the product, 5-carboxymethyl-2-hydroxymuconic semialdehyde (typically around 380 nm).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Determine the enzyme activity using the molar extinction coefficient of the product.

Purification of HpaB and HpaC Components

This protocol provides a general workflow for the purification of the two components of 4-hydroxyphenylacetate 3-hydroxylase from an overexpressing E. coli strain.

Materials:

  • E. coli cells overexpressing the hpaB or hpaC gene

  • Lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing protease inhibitors)

  • Sonciator or French press

  • Centrifuge

  • Chromatography system (e.g., FPLC or AKTA)

  • Appropriate chromatography columns (e.g., Ni-NTA for His-tagged proteins, ion-exchange, and size-exclusion columns)

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris and insoluble proteins.

  • Affinity Chromatography (if using tagged proteins): If the proteins are expressed with an affinity tag (e.g., His-tag), load the clarified lysate onto a suitable affinity column (e.g., Ni-NTA resin). Wash the column extensively and elute the tagged protein with an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

  • Ion-Exchange Chromatography: Further purify the protein using an ion-exchange column (anion or cation exchange, depending on the pI of the protein). Elute the protein with a salt gradient (e.g., NaCl).

  • Size-Exclusion Chromatography: As a final polishing step, apply the partially purified protein to a size-exclusion chromatography column to separate it based on its molecular size.

  • Purity Analysis: Analyze the purity of the final protein preparation by SDS-PAGE.

Mandatory Visualizations

Enzymatic Pathways

G cluster_homoprotocatechuate Homoprotocatechuate (Meta-Cleavage) Pathway cluster_homogentisate Homogentisate (Ortho-Cleavage) Pathway 4-HPA 4-HPA HPC 3,4-Dihydroxyphenylacetate (Homoprotocatechuate) 4-HPA->HPC HpaB/C (4HPA3H) CHMS 5-Carboxymethyl-2-hydroxy- muconic semialdehyde HPC->CHMS HpaD Pyruvate_Succinate Pyruvate + Succinic Semialdehyde CHMS->Pyruvate_Succinate HpaE, F, G, H, I 4-HPA2 4-Hydroxyphenylacetate Homogentisate Homogentisate 4-HPA2->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarate_Acetoacetate Fumarate + Acetoacetate Maleylacetoacetate->Fumarate_Acetoacetate G cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene_Isolation Isolate hpa genes Vector_Ligation Ligate into expression vector Gene_Isolation->Vector_Ligation Transformation Transform E. coli Vector_Ligation->Transformation Overexpression Induce protein expression Transformation->Overexpression Cell_Lysis Cell Lysis Overexpression->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification Chromatography Chromatography (Affinity, IEX, SEC) Clarification->Chromatography Purity_Check SDS-PAGE Chromatography->Purity_Check Enzyme_Assay Enzyme Assay (Spectrophotometric/HPLC) Purity_Check->Enzyme_Assay Kinetic_Analysis Determine Km and Vmax Enzyme_Assay->Kinetic_Analysis Inhibitor_Studies Investigate inhibitors Kinetic_Analysis->Inhibitor_Studies G cluster_gene hpa Gene Cluster hpaR hpaR HpaR_protein HpaR (Repressor) hpaR->HpaR_protein expresses hpaA hpaA HpaA_protein HpaA (Activator) hpaA->HpaA_protein expresses hpaBC hpaBC (hydroxylase) hpaGEDFHI hpaGEDFHI (meta-cleavage) 4HPA_inducer 4-HPA (Inducer) 4HPA_inducer->HpaR_protein inactivates 4HPA_inducer->HpaA_protein activates HpaR_protein->hpaGEDFHI represses HpaA_protein->hpaBC activates

References

Methodological & Application

Synthesis of 4-Hydroxyphenyl Acetate: Application Notes and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxyphenyl acetate, a valuable intermediate in the pharmaceutical and chemical industries. Two distinct and reproducible laboratory-scale synthesis methods are presented: a base-assisted acetylation of hydroquinone and an acid-catalyzed approach.

Application Notes

This compound, also known as hydroquinone monoacetate, serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring both a free hydroxyl group and an acetylated phenol, allows for selective functionalization, making it a versatile precursor in multi-step organic syntheses.

The protocols detailed below offer reliable methods for the preparation of this compound in a research laboratory setting. The choice of method may depend on the desired scale, available reagents, and sensitivity of other functional groups in more complex starting materials.

Data Summary

The following table summarizes the key quantitative data for the two synthesis protocols, allowing for a direct comparison of their efficiency and requirements.

ParameterProtocol 1: Base-Assisted AcetylationProtocol 2: Acid-Catalyzed Acetylation
Starting Material HydroquinoneHydroquinone
Acetylation Agent Acetic Anhydride (1 equivalent)Acetic Anhydride (2.02 equivalents)
Catalyst/Base Sodium CarbonateConcentrated Sulfuric Acid (catalytic amount)
Solvent WaterNone (neat)
Reaction Temperature Room TemperatureRapid exothermic reaction, then cooling
Reaction Time Overnight~5 minutes
Reported Yield Fair (approx. 30% of diacetate also forms)[1]High (primarily diacetate, monoacetate as minor)
Primary Product This compound & DiacetateHydroquinone diacetate
Work-up Filtration and extractionPrecipitation on ice, filtration

Experimental Protocols

Protocol 1: Base-Assisted Selective Mono-Acetylation of Hydroquinone

This method employs sodium carbonate as a base to facilitate the selective mono-acetylation of hydroquinone. The reaction is performed in an aqueous medium at room temperature.[1]

Materials:

  • Hydroquinone

  • Acetic Anhydride

  • Sodium Carbonate

  • Water

  • Petroleum ether (b.p. 60-70 °C) for recrystallization

  • Standard laboratory glassware (beaker, flasks, filtration apparatus)

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vessel, dissolve hydroquinone and an equimolar amount of sodium carbonate in water.

  • To this solution, add one equivalent of acetic anhydride dropwise while stirring continuously.

  • Continue stirring the mixture for one hour after the addition of acetic anhydride is complete.

  • Allow the reaction mixture to stand at room temperature overnight.

  • A mixture of the monoacetate and diacetate product will precipitate. Filter the solid product.

  • The hydroquinone diacetate, being less soluble, can be partially separated by filtration. The desired this compound can be isolated from the filtrate and the solid mixture.

  • For purification, the crude product containing the monoacetate can be recrystallized from petroleum ether (b.p. 60-70 °C).[1]

Protocol 2: Acid-Catalyzed Acetylation of Hydroquinone

This protocol utilizes a strong acid catalyst, sulfuric acid, for the rapid acetylation of hydroquinone with an excess of acetic anhydride. While this method primarily yields the diacetate, the monoacetate can be obtained as a byproduct, and the reaction conditions can be optimized to favor its formation, for instance, by adjusting the stoichiometry of the reactants.

Materials:

  • Hydroquinone (1.0 mole, 110 g)

  • Acetic Anhydride (2.02 moles, 190.3 ml, 206 g)[2]

  • Concentrated Sulfuric Acid (1 drop)[3]

  • Crushed Ice

  • Water

  • Erlenmeyer flask (1 L)

  • Büchner funnel and filter paper

  • Vacuum desiccator with phosphorus pentoxide[3]

Procedure:

  • In a 1-L Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone and 206 g (2.02 moles) of acetic anhydride.[2][3]

  • Carefully add one drop of concentrated sulfuric acid to the mixture and stir gently by hand. The reaction is highly exothermic, and the hydroquinone will dissolve rapidly.[3]

  • After approximately 5 minutes, pour the clear solution onto about 800 ml of crushed ice.[3]

  • A white crystalline solid, primarily hydroquinone diacetate, will precipitate. Collect the solid by filtration using a Büchner funnel.[3]

  • Wash the filter cake thoroughly with 1 L of water.[3]

  • Press the solid on the filter to remove excess water and then dry it to a constant weight in a vacuum desiccator over phosphorus pentoxide.[3]

  • The monoacetate can be isolated from the product mixture through chromatographic techniques or by modifying the initial stoichiometry to use only one equivalent of acetic anhydride, though this may result in incomplete reaction.

Visualizations

Synthesis_Pathway_1 cluster_reactants Reactants cluster_conditions Conditions HQ Hydroquinone Product This compound + Diacetate HQ->Product Acetylation Ac2O Acetic Anhydride (1 eq.) Ac2O->Product Na2CO3 Sodium Carbonate Na2CO3->Product H2O Water H2O->Product

Caption: Base-Assisted Synthesis of this compound.

Synthesis_Pathway_2 cluster_reactants Reactants HQ Hydroquinone Product Hydroquinone diacetate (major) + this compound HQ->Product Acetylation Ac2O Acetic Anhydride (excess) Ac2O->Product H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Product

Caption: Acid-Catalyzed Synthesis of Hydroquinone Acetates.

Experimental_Workflow Start Start Reaction Reaction: - Mix Reactants - Add Catalyst/Base - Stir Start->Reaction Workup Work-up: - Quench Reaction (e.g., add ice) - Filter Precipitate Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Analysis: - Yield Calculation - Purity Assessment (e.g., TLC, NMR) Purification->Analysis End End Product Analysis->End

Caption: General Experimental Workflow for Synthesis.

References

Application Note: High-Performance and Ultra-High-Performance Liquid Chromatography Methods for the Analysis of 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxyphenyl acetate, also known as 4-acetoxyphenol or hydroquinone monoacetate, is a phenolic ester with applications in various fields of research. Accurate and reliable quantification of this analyte is essential for product development, quality control, and metabolic studies. This document provides detailed protocols for the analysis of this compound using both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection. The methods are designed to be robust and applicable to both pure substance and extracted samples.

Chromatographic Methods and Protocols

Two distinct methods are presented: a conventional HPLC method for broad applicability and a UPLC method for high-throughput and enhanced resolution analysis.

HPLC Method Protocol

This method is suitable for standard quantitative analysis and quality control.

ParameterSpecification
Instrumentation Standard HPLC system with a quaternary or binary pump, autosampler, and DAD/PDA or UV Detector.
Column Reversed-Phase C18, 5 µm particle size, 4.6 mm i.d. × 150 mm.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution 0-1 min: 10% B; 1-10 min: 10% to 90% B; 10-12 min: 90% B; 12.1-15 min: 10% B.
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 30 °C.
Detection Diode Array Detector (DAD). Monitor at 280 nm.
Run Time 15 minutes.
UPLC Method Protocol

This method is optimized for speed and sensitivity, ideal for research and high-throughput screening. A predicted retention time for this compound under similar conditions is approximately 3.63 minutes.

ParameterSpecification
Instrumentation UPLC or UHPLC system with a binary pump, autosampler, and DAD/PDA Detector.
Column Waters ACQUITY UPLC BEH C18, 1.7 µm particle size, 2.1 mm i.d. × 100 mm.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution 0-0.5 min: 5% B; 0.5-3.5 min: 5% to 95% B; 3.5-4.0 min: 95% B; 4.1-5.0 min: 5% B.
Flow Rate 0.4 mL/min.
Injection Volume 2 µL.
Column Temperature 40 °C.
Detection Photodiode Array (PDA) Detector. Monitor at 280 nm.
Run Time 5 minutes.

Sample and Standard Preparation Protocols

Proper sample preparation is critical for accurate and reproducible results. The following protocols cover the preparation of standards and two common sample types.

Standard Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol or dimethyl sulfoxide (DMSO)[1][2]. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Primary Stock Solution with the mobile phase (pre-mixed at initial gradient conditions).

Protocol 1: Simple Extraction from a Solid or Semi-Solid Matrix

This protocol is adapted from methods used for cosmetic creams and is suitable for formulations or powders[3].

  • Accurately weigh approximately 1 gram of the homogenized sample into a 10 mL volumetric flask.

  • Add 8 mL of methanol and sonicate the mixture for 30 minutes to ensure complete extraction of the analyte[3].

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter (Nylon or PTFE) into an HPLC vial[3][4].

  • If necessary, perform further dilutions with the mobile phase to bring the analyte concentration within the calibration range.

Protocol 2: Protein Precipitation for Biological Fluids (e.g., Plasma)

This is a common technique for removing protein interferences from biological samples[4][5].

  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (containing an internal standard, if used). This represents a 3:1 ratio of precipitant to sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

Data Presentation and Expected Performance

The following table summarizes typical validation parameters expected for these methods, based on ICH guidelines and performance of similar assays[6][7]. Users must perform a full validation for their specific application.

ParameterExpected Performance Metric
Linearity (R²) > 0.999[6][7]
Range 1 - 100 µg/mL (Typical)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day < 2.0%; Inter-day < 3.0%[6][7]
Limit of Detection (LOD) To be determined experimentally (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) To be determined experimentally (Signal-to-Noise ratio of 10:1)
Specificity No interfering peaks at the retention time of the analyte.

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical and sample preparation processes.

G General Analytical Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Receive Sample / Reference Standard B Prepare Standard Working Solutions (Protocol 2.1) A->B C Prepare Sample Solutions (Protocol 2.2 or 2.3) A->C D Set Up HPLC/UPLC Instrument Sequence B->D C->D E Inject Standards & Build Calibration Curve D->E F Inject Samples E->F G Integrate Peaks & Calculate Concentrations F->G H Review Data & Generate Report G->H G Sample Preparation Decision Workflow cluster_p1 Simple Matrix (e.g., Cream, Powder) cluster_p2 Complex Biological Matrix (e.g., Plasma) Start Start: Homogenized Sample Decision Sample Matrix Type? Start->Decision P1_1 Weigh Sample Decision->P1_1  Simple P2_1 Aliquot Sample Decision->P2_1 Complex   P1_2 Add Methanol & Ultrasonicate (30 min) P1_1->P1_2 P1_3 Dilute to Volume P1_2->P1_3 P1_4 Filter (0.22 µm) P1_3->P1_4 End Ready for HPLC/UPLC Injection P1_4->End P2_2 Add Acetonitrile (3:1 v/v) & Vortex P2_1->P2_2 P2_3 Centrifuge (>10,000 x g) P2_2->P2_3 P2_4 Collect Supernatant P2_3->P2_4 P2_4->End

References

Application Notes and Protocols for the Detection of 4-Hydroxyphenylacetate using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetate (4-HPAA), a phenolic acid metabolite, is of growing interest in biomedical research due to its association with gut microbiome activity and its potential role as a biomarker for various physiological and pathological states. Accurate and sensitive detection of 4-HPAA in biological matrices is crucial for understanding its metabolic pathways and clinical significance. This document provides detailed application notes and protocols for the quantification of 4-HPAA using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

I. Quantitative Data Summary

The following table summarizes the quantitative performance of a validated Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of 4-Hydroxyphenylacetate and other related metabolites in human serum.

Parameter4-Hydroxyphenylacetate (p-HPhAA)
Precursor Ion ([M-H]⁻, m/z)150.9
Product Ion (m/z)79.0
Lower Limit of Quantitation (LLOQ)0.02 - 0.25 µmol/L[1]
Recovery~100% (using protein precipitation)[1]
Matrix EffectsNot observed with protein precipitation[1]

II. Experimental Protocols

This section details the methodology for the analysis of 4-Hydroxyphenylacetate in human serum by UPLC-MS/MS.

A. Sample Preparation: Protein Precipitation

This protocol is adapted from a validated method for the analysis of aromatic metabolites in human serum.[1]

Materials:

  • Human serum samples

  • Methanol, cooled to 4°C

  • Internal Standard (IS) working solution (e.g., 5 µmol/L of a suitable deuterated analog)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 2750 x g and 4°C

Procedure:

  • Pipette 100 µL of serum into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to the serum sample.

  • Vortex the sample for 10 seconds.

  • Add 400 µL of cooled methanol to the sample for protein precipitation.

  • Vortex the sample vigorously for 30 seconds.

  • Centrifuge the sample at 2750 x g for 15 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

B. UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Gradient: A suitable gradient to achieve separation of 4-HPAA from other matrix components.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for 4-HPAA: 150.9 -> 79.0 m/z

  • Ion Source Parameters (example):

    • Ion Spray Voltage: Optimized for the instrument

    • Temperature: Optimized for the instrument

    • Nebulizer Gas (e.g., Nitrogen): Optimized for the instrument

    • Curtain Gas (e.g., Nitrogen): Optimized for the instrument

  • Dwell Time: Optimized for the number of analytes being monitored.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 4-Hydroxyphenylacetate from sample collection to data acquisition.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Serum Sample Collection ProteinPrecipitation Protein Precipitation (Methanol) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer UPLC UPLC Separation SupernatantTransfer->UPLC Injection MassSpec Mass Spectrometry (ESI-, MRM) UPLC->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition

Caption: General workflow for 4-HPAA analysis.

B. Fragmentation Pathway of 4-Hydroxyphenylacetate ([M-H]⁻)

The following diagram illustrates the proposed fragmentation pathway of the deprotonated 4-Hydroxyphenylacetate molecule in the collision cell of a mass spectrometer. The precursor ion ([M-H]⁻) has a mass-to-charge ratio (m/z) of 151.

fragmentation cluster_fragments Product Ions Precursor [M-H]⁻ m/z 151 Fragment1 [C7H7O]⁻ m/z 107 Precursor->Fragment1 - CO2 (44 Da) Fragment2 [C6H5O]⁻ m/z 93 Fragment1->Fragment2 - CH2 (14 Da) Fragment3 [C5H3O]⁻ m/z 79 Fragment2->Fragment3 - CH2 (14 Da)

Caption: Proposed fragmentation of 4-HPAA.

References

Application Notes and Protocols for the Use of 4-Hydroxyphenyl Acetate as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4-Hydroxyphenyl acetate as an analytical standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are intended as a starting point for method development and validation in research, quality control, and drug development settings.

Introduction

This compound is a phenolic compound of interest in various fields, including pharmacology and metabolomics. As a natural antioxidant, it plays a role in cellular protection against oxidative stress. Accurate and precise quantification of this compound is crucial for understanding its physiological functions and for its application in pharmaceutical development. These protocols provide a framework for establishing reliable analytical methods using this compound as a reference standard.

General Information

  • Chemical Name: this compound

  • Synonyms: 4-Acetoxyphenol, Hydroquinone monoacetate

  • CAS Number: 3233-32-7

  • Molecular Formula: C₈H₈O₃

  • Molecular Weight: 152.15 g/mol

Signaling Pathway Involvement: The Keap1-Nrf2 Antioxidant Response Pathway

This compound is recognized for its antioxidant properties, which are linked to the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's protective capacity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ubiquitin-Proteasome\nDegradation Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation 4-HPA 4-Hydroxyphenyl acetate 4-HPA->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cellular Protection Cellular Protection Antioxidant_Genes->Cellular Protection Leads to

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Protocols and Data

The following tables summarize illustrative quantitative data for the analysis of phenolic compounds similar to this compound. These values should serve as a reference for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: This method is suitable for the routine quantification of this compound in standard solutions and simple matrices.

Illustrative Quantitative Data (based on a similar phenolic acid)

ParameterValue
Retention Time~ 4-6 min
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with 10% B, increase to 50% B over 10 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.5 to 100 µg/mL.

  • Sample Preparation (for simple matrices):

    • Dilute the sample with the initial mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow A Prepare Standard Solutions (0.5-100 µg/mL) C HPLC-UV Analysis (C18 Column) A->C B Prepare Sample (Dilute and Filter) B->C D Data Acquisition (275 nm) C->D E Quantification (Calibration Curve) D->E

Caption: General workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS offers high selectivity and is suitable for the analysis of this compound in complex matrices, often requiring derivatization to improve volatility.

Illustrative Quantitative Data (for a derivatized phenolic compound)

ParameterValue
Retention Time~ 8-12 min
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL

Experimental Protocol:

  • Instrumentation:

    • GC system coupled to a mass spectrometer (e.g., single quadrupole).

    • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Chromatographic and Mass Spectrometric Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., ethyl acetate).

    • Prepare calibration standards and samples, then derivatize as described above.

GCMS_Workflow A Sample/Standard Preparation B Derivatization (Silylation) A->B C GC-MS Analysis B->C D Data Acquisition (EI Scan) C->D E Quantification (Extracted Ion Chromatogram) D->E

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex biological matrices such as plasma or urine.

Illustrative Quantitative Data (based on a similar phenolic acid)

ParameterValue
Retention Time~ 3-5 min
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~ 0.2 ng/mL
Limit of Quantification (LOQ)~ 0.6 ng/mL

Experimental Protocol:

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer.

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transition: Precursor ion (m/z 151.0) → Product ion (m/z 109.0).

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Sample Preparation (e.g., for plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute in the initial mobile phase.

LCMSMS_Workflow A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis (MRM Mode) E->F G Quantification F->G

Caption: Sample preparation and analysis workflow for LC-MS/MS.

Method Validation

For use in regulated environments, the analytical methods should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Disclaimer

The provided protocols and quantitative data are for illustrative purposes and should be considered as a starting point for method development. It is essential to perform in-house validation to ensure the suitability of the chosen method for the specific application and matrix. The performance of the methods will depend on the specific instrumentation, reagents, and laboratory conditions.

Application Notes: Experimental Design for Cell Culture Studies with 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxyphenyl acetate (4-HPA) is a naturally occurring phenolic compound found in various plants and is also a metabolite of human gut microbiota. It has garnered significant interest in cell culture research due to its antioxidant and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for designing and executing cell culture experiments to investigate the biological effects of 4-HPA.

Key Applications in Cell Culture Research:

  • Antioxidant Effects: 4-HPA is known to protect cells from oxidative stress-induced necrosis by blocking the increase of cellular Reactive Oxygen Species (ROS).[1][2] It can up-regulate cytoprotective genes like NQO1 and HO-1.[1]

  • Anti-inflammatory Activity: Studies have shown that 4-HPA can attenuate inflammation by suppressing inflammatory cytokines. For example, it has been observed to decrease hypertonicity- and hypoxia-induced protein levels of HIF-1α, which in turn lowers the levels of TNF-α, IL-1β, and IL-6.[3]

  • Cancer Research: The effects of 4-HPA and its derivatives are being explored in cancer cell lines. Some studies suggest it can induce apoptosis in breast cancer cells by increasing the production of nitric oxide (NO).[4]

Considerations for Experimental Design:

  • Cell Line Selection: The choice of cell line is critical and should be based on the research question. For antioxidant studies, cell lines susceptible to oxidative stress, such as retinal pigment epithelial (RPE) cells, are suitable.[1] For cancer research, various cancer cell lines like MCF-7 and MDA-MB-231 (breast cancer) can be used.

  • Dosage and Duration: The concentration of 4-HPA and the treatment duration will significantly impact the experimental outcome. It is crucial to perform a dose-response and time-course study to determine the optimal conditions. Concentrations ranging from 5 µM to 600 µM have been reported in the literature, with treatment times from a few hours to 48 hours or more.[1][3][5]

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • Vehicle Control: Cells treated with the solvent used to dissolve 4-HPA (e.g., DMSO) at the same final concentration as the treated groups.

    • Untreated Control: Cells grown in culture medium without any treatment.

    • Positive Control: A known compound that induces the expected effect (e.g., a known antioxidant or a cytotoxic drug) to validate the assay.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol determines the effect of 4-HPA on the viability of adherent cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Adherent cells (e.g., MCF-7, ARPE-19)

  • Complete cell culture medium

  • This compound (4-HPA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Preparation of 4-HPA Stock Solution: Prepare a stock solution of 4-HPA in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and replace it with fresh medium containing various concentrations of 4-HPA. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins in response to 4-HPA treatment. For example, this can be used to measure the expression of NRF2, HO-1, or proteins in the MAPK/ERK signaling pathway.

Materials:

  • Cells treated with 4-HPA

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NRF2, anti-pERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with 4-HPA, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Table 1: Effect of 4-HPA on Cell Viability of Breast Cancer Cell Lines

Cell LineConcentration (µM)Treatment Duration (h)Cell Viability (%)
MCF-7102495 ± 4.2
252482 ± 5.1
502465 ± 3.8
104888 ± 4.5
254861 ± 6.2
504842 ± 5.5
MDA-MB-231102498 ± 3.9
252489 ± 4.8
502473 ± 5.3
104891 ± 4.1
254870 ± 5.9
504851 ± 6.0

Table 2: Effect of 4-HPA on Cytokine Levels in LPS-stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control25 ± 510 ± 315 ± 4
LPS (1 µg/mL)550 ± 45320 ± 30480 ± 40
LPS + 4-HPA (100 µM)380 ± 35210 ± 25310 ± 32
LPS + 4-HPA (300 µM)210 ± 28150 ± 20220 ± 25
LPS + 4-HPA (600 µM)120 ± 1580 ± 12130 ± 18

Visualizations

G cluster_workflow General Experimental Workflow for 4-HPA Cell Culture Studies A Cell Seeding (e.g., 96-well plate) B Incubation (24h) for cell attachment A->B C Treatment with 4-HPA (various concentrations) B->C D Incubation (e.g., 24h, 48h) C->D E Endpoint Assay D->E F Cell Viability Assay (e.g., MTT) E->F G Protein Analysis (e.g., Western Blot) E->G H Gene Expression Analysis (e.g., qPCR) E->H I Data Analysis and Interpretation F->I G->I H->I

Caption: Experimental workflow for 4-HPA cell culture studies.

G cluster_pathway Proposed Antioxidant Signaling Pathway of 4-HPA OS Oxidative Stress (e.g., H2O2) ROS Increased Cellular ROS OS->ROS Protection Cellular Protection ROS->Protection Causes damage HPA This compound (4-HPA) HPA->ROS Inhibits NRF2 NRF2 HPA->NRF2 Stabilizes KEAP1 KEAP1 KEAP1->NRF2 Inhibits (degradation) Nucleus Nucleus NRF2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Genes Upregulation of NQO1, HO-1 ARE->Genes Genes->Protection

Caption: Proposed antioxidant signaling pathway of 4-HPA.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyl acetate (4-HPA), also known as 4-acetoxyphenol, is a phenolic compound that has garnered interest for its potential antioxidant properties. Phenolic compounds are a well-established class of antioxidants, primarily acting by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of antioxidant capacity a critical step in the development of novel therapeutic agents.

This document provides a comprehensive guide to assessing the antioxidant activity of this compound. It includes detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—and discusses the cellular antioxidant mechanism of 4-HPA, which involves the activation of the Nrf2 signaling pathway.

Data Presentation

The table below summarizes the reported cellular antioxidant effects of this compound.

Assay/ParameterCell LineConcentration of 4-HPAObserved EffectReference
Cellular ROS InhibitionARPE-195 µMInhibited the increase of Reactive Oxygen Species (ROS) in response to oxidative stress.[2]
Cytoprotective Gene ExpressionARPE-195 µMUpregulated the expression of NQO1 and HO-1 genes.[2]
Nrf2 Nuclear Translocation--Stabilizes and induces the nuclear translocation of the NRF2 transcription factor.[2]
Protection from Oxidative Stress-Induced Cell DeathARPE-195 µMProtected retinal pigment epithelial (RPE) cells from oxidative stress-induced necrosis.[2]

Experimental Protocols

The following are detailed protocols for three standard assays to evaluate the direct antioxidant capacity of a compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the standard antioxidant.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of the sample or standard solutions at different concentrations.

    • For the control, add 100 µL of the DPPH solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of the sample solution (to account for any color of the sample).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (or phosphate-buffered saline, PBS)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the standard antioxidant in a suitable solvent.

  • Assay:

    • In a 96-well microplate, add 20 µL of the sample or standard solution to 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the reducing power of the antioxidant.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Standard (e.g., Ferrous sulfate or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the standard in a suitable solvent.

  • Assay:

    • In a 96-well microplate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the known concentrations of the standard. The FRAP value of the samples is expressed as equivalents of the standard (e.g., µM Fe(II)/g of sample).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample and Standard Preparation Mixing Mixing of Sample/ Standard and Reagent Sample_Prep->Mixing Reagent_Prep Assay Reagent Preparation Reagent_Prep->Mixing Incubation Incubation Mixing->Incubation Measurement Absorbance Measurement Incubation->Measurement Calculation Calculation of Antioxidant Activity Measurement->Calculation

Caption: General experimental workflow for in vitro antioxidant assays.

Nrf2 Signaling Pathway for Antioxidant Response

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPA 4-Hydroxyphenyl acetate (4-HPA) Keap1 Keap1 HPA->Keap1 stabilizes Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Ub Ubiquitin Degradation Nrf2->Ub degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Simplified Nrf2 signaling pathway activated by 4-HPA.

References

Application Notes and Protocols for Studying the Enzymatic Degradation of 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenyl acetate (4-HPA) is an aromatic compound that serves as an intermediate in the microbial degradation of various phenolic compounds, including the amino acid tyrosine. The study of its enzymatic degradation is crucial for understanding microbial metabolism, bioremediation strategies, and potential applications in biocatalysis. This document provides detailed application notes and protocols for the key enzymes involved in the aerobic degradation of 4-HPA.

The primary pathway for 4-HPA degradation is initiated by a two-component monooxygenase, 4-Hydroxyphenylacetate 3-hydroxylase , which hydroxylates 4-HPA to 3,4-dihydroxyphenylacetate. This intermediate is then cleaved by 3,4-dihydroxyphenylacetate 2,3-dioxygenase , opening the aromatic ring and committing the molecule to central metabolism.

Signaling Pathway: Enzymatic Degradation of this compound

Enzymatic_Degradation_of_4_HPA cluster_pathway 4-HPA Degradation Pathway 4HPA This compound 34DHPA 3,4-Dihydroxyphenylacetate 4HPA->34DHPA 4-Hydroxyphenylacetate 3-hydroxylase (HpaB/C) + O2, NADH CHMS 5-Carboxymethyl-2-hydroxy- muconic semialdehyde 34DHPA->CHMS 3,4-Dihydroxyphenylacetate 2,3-dioxygenase + O2 Metabolites Further Metabolites (Pyruvate, Succinate) CHMS->Metabolites Downstream Enzymes

Caption: Aerobic degradation pathway of this compound.

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize the kinetic properties of the key enzymes involved in 4-HPA degradation from various microbial sources.

Table 1: Kinetic Parameters of 4-Hydroxyphenylacetate 3-hydroxylase

Source OrganismKm (4-HPA) (µM)Km (NADH) (µM)Km (FAD) (µM)Optimal pHOptimal Temperature (°C)Reference
Pseudomonas putida U384147.540[1][2]
Pseudomonas putida20059-7.5-[2]
Escherichia coli137.6 ± 21.0----[3]

Table 2: Properties of 3,4-dihydroxyphenylacetate 2,3-dioxygenase

Source OrganismSubstrateProductCofactorReference
Pseudomonas putida3,4-dihydroxyphenylacetate2-hydroxy-5-carboxymethylmuconate semialdehydeFe(II)[4][5]
Escherichia coli3,4-dihydroxyphenylacetate2-hydroxy-5-carboxymethylmuconate semialdehyde-
Klebsiella pneumoniae3,4-dihydroxyphenylacetate2-hydroxy-5-carboxymethylmuconate semialdehydeMg(2+)[6]

Experimental Protocols

Protocol 1: Assay for 4-Hydroxyphenylacetate 3-hydroxylase Activity

This protocol describes a method to determine the activity of 4-Hydroxyphenylacetate 3-hydroxylase by monitoring the conversion of 4-HPA to 3,4-dihydroxyphenylacetate (3,4-DHPA) using High-Performance Liquid Chromatography (HPLC).[7][8]

Materials:

  • Potassium phosphate buffer (20 mM, pH 7.0)

  • This compound (4-HPA) stock solution (100 mM in ethanol)

  • NADH stock solution (100 mM in buffer)

  • FAD stock solution (1 mM in buffer)

  • Catalase (optional, to remove H₂O₂)

  • Purified 4-Hydroxyphenylacetate 3-hydroxylase (HpaB and HpaC components)

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Microcentrifuge tubes

  • Trichloroacetic acid (TCA), 5% (w/v)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • 20 mM Potassium phosphate buffer (pH 7.0) to a final volume of 1 mL.

    • 10 µM FAD.[7][8]

    • 1 mM 4-HPA.[7][8]

    • 2 mM NADH.[7][8]

    • (Optional) 90 U/mL Catalase.[7]

    • Appropriate amount of purified enzyme (HpaB and HpaC components).

  • Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate at 24°C (or the optimal temperature for the specific enzyme) for a defined period (e.g., 10, 20, 30 minutes).[7][8]

  • Reaction Termination: Stop the reaction by adding an equal volume of 5% TCA. Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the protein.[9]

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a suitable volume (e.g., 20 µL) onto a C18 reverse-phase column.

    • Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile to separate 4-HPA and 3,4-DHPA.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).

  • Quantification: Quantify the amount of 3,4-DHPA produced by comparing the peak area to a standard curve of known concentrations of 3,4-DHPA.

  • Enzyme Activity Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3,4-DHPA per minute under the specified conditions.

Protocol 2: Spectrophotometric Assay for 3,4-dihydroxyphenylacetate 2,3-dioxygenase Activity

This protocol is based on monitoring the increase in absorbance resulting from the formation of the ring-cleavage product, 2-hydroxy-5-carboxymethylmuconate semialdehyde.

Materials:

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • 3,4-dihydroxyphenylacetate (3,4-DHPA) stock solution (10 mM in buffer, freshly prepared)

  • Purified 3,4-dihydroxyphenylacetate 2,3-dioxygenase

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reaction Setup: In a quartz cuvette, prepare the reaction mixture:

    • 50 mM Sodium phosphate buffer (pH 7.5) to a final volume of 1 mL.

    • 0.1 mM 3,4-DHPA.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the wavelength corresponding to the maximum absorbance of the product, 2-hydroxy-5-carboxymethylmuconate semialdehyde (typically around 380 nm).

  • Reaction Initiation: Add a small volume of the purified enzyme to the cuvette, mix quickly by inversion, and immediately start recording the absorbance change over time.

  • Data Acquisition: Record the absorbance at regular intervals (e.g., every 10 seconds) for several minutes.

  • Enzyme Activity Calculation:

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where:

      • A is the absorbance

      • ε is the molar extinction coefficient of the product (to be determined experimentally or from literature)

      • b is the path length of the cuvette (usually 1 cm)

      • c is the concentration of the product

    • One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Workflow for Enzyme Characterization cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Source Obtain Enzyme Source (e.g., Microbial Culture) Cell_Lysis Cell Lysis Enzyme_Source->Cell_Lysis Purification Enzyme Purification (e.g., Chromatography) Cell_Lysis->Purification Reaction_Setup Set up Reaction Mixture (Buffer, Substrate, Cofactors) Purification->Reaction_Setup Enzyme_Addition Initiate Reaction with Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at Controlled Temperature and Time Enzyme_Addition->Incubation Termination Stop Reaction (e.g., with Acid) Incubation->Termination Detection Detect Product Formation (HPLC or Spectrophotometry) Termination->Detection Quantification Quantify Product Detection->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics

Caption: A generalized workflow for the study of 4-HPA degrading enzymes.

References

Application Notes and Protocols for 4-Hydroxyphenyl Acetate in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenyl acetate (4-HPA) is a phenolic compound that serves as a key substrate for the enzyme 4-hydroxyphenylacetate 3-monooxygenase (4HPA3H). This enzyme is a two-component flavin-dependent monooxygenase that catalyzes the ortho-hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate.[1][2][3] The specificity of this reaction makes 4-HPA an excellent substrate for use in enzyme kinetic assays to characterize the activity of 4HPA3H and to screen for potential inhibitors. This document provides detailed application notes and protocols for the use of 4-HPA in such assays.

The 4HPA3H enzyme system consists of two components: a reductase (HpaC) and an oxygenase (HpaB).[1][2] The reductase utilizes NADH to reduce FAD to FADH2, which is then used by the oxygenase component to hydroxylate the substrate.[3] The enzyme is found in various bacteria, including Escherichia coli and Pseudomonas putida, where it is the first step in the degradation pathway of 4-HPA.[1][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the catalytic cycle of 4-hydroxyphenylacetate 3-monooxygenase and a typical experimental workflow for a kinetic assay using this compound as a substrate.

enzyme_catalytic_cycle Catalytic Cycle of 4-Hydroxyphenylacetate 3-Monooxygenase cluster_reductase Reductase (HpaC) Cycle cluster_oxygenase Oxygenase (HpaB) Cycle NADH NADH + H+ HpaC_bound HpaC-FAD NADH->HpaC_bound e- NAD NAD+ FAD_red FAD FAD_red->HpaC_bound binds FADH2_red FADH2 HpaB_free HpaB FADH2_red->HpaB_free diffuses to HpaC_free HpaC HpaC_bound->NAD HpaC_bound->FADH2_red produces HpaB_FADH2 HpaB-FADH2 HpaB_free->HpaB_FADH2 binds HpaB_FADH2_O2 HpaB-FADH2-O2 HpaB_FADH2->HpaB_FADH2_O2 binds HpaB_product HpaB-FAD-Product HpaB_FADH2_O2->HpaB_product hydroxylates H2O H2O HpaB_product->H2O Product 3,4-Dihydroxyphenylacetate HpaB_product->Product releases FAD_ox FAD HpaB_product->FAD_ox releases Four_HPA 4-Hydroxyphenyl acetate (4-HPA) Four_HPA->HpaB_FADH2_O2 binds O2 O2 O2->HpaB_FADH2 FAD_ox->FAD_red

Caption: Catalytic cycle of 4-hydroxyphenylacetate 3-monooxygenase.

experimental_workflow Experimental Workflow for Enzyme Kinetic Assay prep Prepare Reagents (Buffer, 4-HPA, NADH, FAD, Enzyme) mix Mix Assay Components in Cuvette (Buffer, 4-HPA, NADH, FAD) prep->mix equilibrate Equilibrate to Assay Temperature mix->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate monitor Monitor NADH Depletion (Spectrophotometer at 340 nm) initiate->monitor analyze Data Analysis (Calculate Initial Velocity) monitor->analyze kinetics Determine Kinetic Parameters (Km, Vmax) analyze->kinetics

Caption: Experimental workflow for a typical enzyme kinetic assay.

Quantitative Data

The following table summarizes the Michaelis-Menten constants (Km) for 4-hydroxyphenylacetate 3-hydroxylase from Pseudomonas putida U. These values are crucial for designing kinetic experiments and for comparative studies.

Substrate/CofactorKm (µM)
This compound38[4]
NADH41[4]
FAD4[4]

Experimental Protocols

This section provides a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of 4-hydroxyphenylacetate 3-monooxygenase using this compound as the substrate. The assay monitors the consumption of NADH at 340 nm.

Protocol: Spectrophotometric Assay for 4-Hydroxyphenylacetate 3-Monooxygenase

1. Materials and Reagents

  • This compound (4-HPA) stock solution (e.g., 100 mM in ethanol or DMSO, stored at -20°C)

  • NADH stock solution (e.g., 10 mM in buffer, freshly prepared)

  • FAD stock solution (e.g., 1 mM in buffer, stored at -20°C, protected from light)

  • Purified 4-hydroxyphenylacetate 3-monooxygenase (HpaB and HpaC components)

  • Assay Buffer: 50 mM HEPES, pH 7.5-8.0[1][4]

  • UV-transparent cuvettes (1 cm path length)

  • Spectrophotometer capable of measuring absorbance at 340 nm with temperature control

2. Assay Procedure

  • Prepare the Reaction Mixture: In a 1 ml cuvette, prepare the reaction mixture by adding the following components in the specified order. Prepare a blank cuvette containing all components except the enzyme.

    ComponentFinal ConcentrationVolume for 1 ml Assay
    Assay Buffer50 mMto 1 ml
    4-HPAVariable (e.g., 5-200 µM)Variable
    FAD10 µM10 µl of 1 mM stock
    NADH200 µM20 µl of 10 mM stock
  • Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the Reaction: Start the reaction by adding a small volume of the purified enzyme (both HpaB and HpaC components) to the cuvette and mix thoroughly by gentle inversion. The final concentration of the enzyme should be optimized to yield a linear reaction rate for at least 1-2 minutes.

  • Monitor the Reaction: Immediately start monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the following equation: v0 (µM/min) = (ΔA340/min) / 6.22

    • Repeat the assay with varying concentrations of 4-HPA while keeping the concentrations of other substrates (NADH, O2) saturating.

    • Plot the initial velocities (v0) against the corresponding 4-HPA concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

3. Notes and Considerations

  • Enzyme Stability: The oxygenase component (HpaB) of the enzyme can be unstable. It is recommended to use freshly purified enzyme or aliquots that have been flash-frozen and stored at -80°C.

  • NADH Regeneration System: For prolonged assays or when using high enzyme concentrations, a NADH regeneration system can be included to maintain a constant NADH concentration. A common system consists of glucose and glucose dehydrogenase.[1]

  • Oxygen Concentration: The assay should be performed in air-saturated buffer, as oxygen is a substrate. For precise kinetic studies, the oxygen concentration can be controlled.

  • Substrate Inhibition: At very high concentrations, substrate inhibition by 4-HPA may be observed. It is important to test a wide range of substrate concentrations to identify the optimal range for Michaelis-Menten kinetics.

  • Controls: Always include a control reaction without the enzyme to account for any non-enzymatic degradation of NADH. A control without 4-HPA can also be performed to measure any substrate-independent NADH oxidation.

Conclusion

This compound is a valuable substrate for the kinetic characterization of 4-hydroxyphenylacetate 3-monooxygenase. The detailed protocols and data provided in these application notes will enable researchers to perform reliable and reproducible enzyme kinetic assays. These assays are fundamental for understanding the catalytic mechanism of this important class of enzymes and for the development of novel inhibitors with potential applications in drug discovery and biotechnology.

References

Troubleshooting & Optimization

improving yield and purity in 4-Hydroxyphenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Hydroxyphenyl acetate (also known as hydroquinone monoacetate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent method is the direct, selective mono-esterification of hydroquinone using an acetylating agent. Acetic anhydride is commonly used for this purpose, often in the presence of a catalyst or in a specific solvent system to control the reaction's selectivity.[1][2][3] The primary challenge lies in preventing the reaction from proceeding to the di-acetylated byproduct, 1,4-diacetoxybenzene.

Q2: What are the critical parameters to control for maximizing the yield of the mono-acetylated product?

To maximize the yield of this compound, careful control of the reaction stoichiometry is crucial. Using a slight excess or an equimolar amount of hydroquinone relative to the acetylating agent can favor mono-acetylation. Other critical parameters include reaction temperature, time, and the choice of solvent and catalyst.

Q3: What are the typical impurities encountered in this synthesis, and how can they be identified?

The most common impurities include:

  • Unreacted Hydroquinone: The starting material.

  • 1,4-Diacetoxybenzene: The di-acetylated side product.

  • Acetic Acid: A byproduct of the reaction when using acetic anhydride.[2]

These impurities can be identified and quantified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Which purification techniques are most effective for isolating high-purity this compound?

Effective purification strategies include:

  • Recrystallization: A common method to separate the desired mono-acetate from the di-acetate and unreacted hydroquinone, leveraging their different solubilities.

  • Column Chromatography: Highly effective for separating compounds with different polarities, providing very high purity.

  • Acid-Base Extraction: Washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can remove unreacted hydroquinone and acetic acid, as the phenolic proton of hydroquinone is more acidic than that of the product.

Synthesis Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: The final yield is low, and analysis shows a large amount of unreacted hydroquinone.

  • Possible Cause: Insufficient acetylating agent or incomplete reaction. The reaction may not have run to completion due to low temperature or insufficient time.

  • Suggested Solution:

    • Stoichiometry Check: Ensure the molar ratio of acetic anhydride to hydroquinone is appropriate. While an excess of the acetylating agent can lead to di-acetylation, too little will result in unreacted starting material. Start with a 1:1 or 1:1.1 molar ratio of hydroquinone to acetic anhydride.

    • Increase Reaction Time/Temperature: Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.

    • Catalyst Use: The addition of a catalyst, such as a strong acid, can increase the reaction rate.[4] However, this must be done carefully as it might also promote the formation of the di-acetylated product.

Problem 2: The primary impurity is the di-acetylated product, 1,4-diacetoxybenzene.

  • Possible Cause: Excess of the acetylating agent, prolonged reaction time, or excessively high temperatures.

  • Suggested Solution:

    • Control Stoichiometry: Use hydroquinone as the limiting reagent or maintain a strict 1:1 molar ratio. Slowly adding the acetic anhydride to the solution of hydroquinone can also help control the reaction and favor mono-substitution.

    • Optimize Reaction Conditions: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-heating can drive the reaction towards the thermodynamically stable di-substituted product.

    • Purification: If the di-acetate has already formed, it must be removed. Recrystallization is often effective due to solubility differences between the mono- and di-acetylated products.

Problem 3: The purified product still contains traces of acetic acid or has a vinegar-like smell.

  • Possible Cause: Incomplete removal of the acetic acid byproduct during the workup procedure.

  • Suggested Solution:

    • Aqueous Wash: During the workup, wash the organic layer containing the product with a saturated sodium bicarbonate solution. This will neutralize and remove residual acetic acid. Continue washing until effervescence ceases.

    • Drying: Ensure the final product is thoroughly dried under a vacuum to remove any volatile impurities.

Data on Reaction Conditions

The following table summarizes various conditions for esterification reactions involving phenols, which can be adapted for the synthesis of this compound.

Starting MaterialAcetylating AgentCatalyst / BaseSolventTemperature (°C)Yield (%)Purity (%)Reference
p-HydroxystyreneAcetyl ChlorideTriethylamineMethyl tert-butyl ether-5 to 2087.7>99[5]
PhenolAcetic AnhydrideBase (e.g., Pyridine)N/AGentle Heating--[2][3]
AlkylphenolAcetic AcidStrong AcidHydrocarbon SolventReflux--[4]
4-AminophenolAcetic AnhydrideN/AEthyl Acetate-Quantitative (intermediate)-[6]

Experimental Protocol: Selective Mono-acetylation of Hydroquinone

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Hydroquinone

  • Acetic Anhydride

  • Pyridine (optional, as catalyst)

  • Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroquinone (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (0.95-1.0 equivalent) dropwise to the stirred solution over 30 minutes. A small amount of pyridine can be added as a catalyst.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC, observing the consumption of hydroquinone and the formation of the mono-acetate and di-acetate products.

  • Once the reaction is deemed complete (ideally, when hydroquinone is consumed but before significant di-acetate is formed), quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to remove acetic acid and unreacted hydroquinone.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Visualizations

Synthesis Pathway

The following diagram illustrates the reaction pathway for the acetylation of hydroquinone, including the desired product and the common side product.

Synthesis_Pathway Synthesis of this compound cluster_products Products HQ Hydroquinone Product This compound (Desired Product) HQ->Product + Acetic Anhydride (1 eq.) AA Acetic Anhydride SideProduct 1,4-Diacetoxybenzene (Side Product) Product->SideProduct + Acetic Anhydride (Excess)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues during synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Optimization start Start Synthesis run_rxn Run Acetylation Reaction start->run_rxn analyze Analyze Crude Product (TLC, NMR, HPLC) run_rxn->analyze check_yield Is Yield Acceptable? analyze->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes low_yield_path Low Yield: High Unreacted Starting Material check_yield->low_yield_path No low_purity_path Low Purity: High Di-acetate Side Product check_purity->low_purity_path No end_node High Yield & Purity Product check_purity->end_node Yes solution_yield Solutions: 1. Increase reaction time/temp 2. Check stoichiometry (add more Ac₂O) 3. Consider catalyst low_yield_path->solution_yield solution_purity Solutions: 1. Reduce Ac₂O amount 2. Lower reaction temp 3. Improve purification (recrystallize) low_purity_path->solution_purity solution_yield->run_rxn Re-run Experiment solution_purity->run_rxn Re-run Experiment

Caption: Troubleshooting workflow for optimizing synthesis.

References

Technical Support Center: Troubleshooting 4-Hydroxyphenyl Acetate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxyphenyl acetate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to peak tailing and broadening, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound, a phenolic compound, in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Secondary Silanol Interactions: The phenolic hydroxyl group of this compound (with a pKa of approximately 9.5) can interact with free silanol groups on the surface of silica-based stationary phases, especially at neutral or near-neutral pH. These interactions lead to a secondary retention mechanism, causing the peak to tail.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, contributing to peak asymmetry. Operating near the pKa of this compound should be avoided for robust separations.[1][2][3]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Extra-Column Volume: Excessive tubing length or large-volume detector cells can cause band broadening, which may manifest as peak tailing.[3]

  • Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH plays a critical role in the peak shape of this compound. With a pKa of ~9.5 for its phenolic hydroxyl group, at a mobile phase pH approaching this value, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state can lead to peak broadening and tailing.[1][2][3] To ensure a consistent interaction with the reversed-phase column and minimize secondary interactions with silanol groups, it is generally recommended to work at a pH at least 2 units away from the analyte's pKa. For this compound, a mobile phase pH in the acidic range (e.g., pH 2.5-4) is often preferred to keep the phenolic hydroxyl group protonated and minimize interactions with residual silanols on the silica-based column.[1][2]

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: For the reversed-phase HPLC analysis of this compound, a C18 column is a common and good starting point. To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. End-capping chemically modifies the stationary phase to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions with the phenolic hydroxyl group of the analyte. Columns with a lower silanol activity or those specifically designed for the analysis of polar compounds can also provide improved peak symmetry.

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

This guide will help you diagnose and resolve peak tailing issues observed specifically for the this compound peak.

Troubleshooting Workflow:

PeakTailingWorkflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Address System-Wide Issues: - Check for extra-column volume - Inspect for column void/damage - Check for leaks check_all_peaks->system_issue Yes chemical_issue Investigate Chemical Interactions check_all_peaks->chemical_issue No end Peak Shape Improved system_issue->end adjust_pH Adjust Mobile Phase pH (Acidic range, e.g., 2.5-4.0) chemical_issue->adjust_pH end_capped_column Use End-Capped C18 Column adjust_pH->end_capped_column mobile_phase_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid or Acetic Acid) end_capped_column->mobile_phase_modifier check_sample Check Sample Concentration and Solvent mobile_phase_modifier->check_sample check_sample->end

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Detailed Steps:

  • Initial Assessment: Determine if the peak tailing is specific to this compound or if all peaks in the chromatogram are affected. If all peaks are tailing, it is likely a system-wide issue (e.g., extra-column volume, column void). If only the this compound peak is tailing, it points towards a chemical interaction.

  • Mobile Phase pH Adjustment:

    • Problem: The mobile phase pH may be too close to the pKa of this compound (~9.5), causing partial ionization and secondary interactions.

    • Solution: Adjust the mobile phase to an acidic pH, typically between 2.5 and 4.0. This ensures the phenolic hydroxyl group is fully protonated, minimizing its interaction with silanol groups. A buffer (e.g., phosphate or acetate buffer) should be used to maintain a stable pH.

  • Column Selection and Condition:

    • Problem: The column may have a high number of active, non-end-capped silanol groups.

    • Solution: Use a high-purity, end-capped C18 column. If peak tailing persists, consider a column with a different stationary phase chemistry, such as a polar-embedded phase, which can provide alternative selectivity and better peak shape for polar analytes. Also, ensure the column is not old or contaminated by flushing it with a strong solvent.

  • Mobile Phase Modifiers:

    • Problem: Even with an end-capped column and acidic pH, some residual silanol interactions may occur.

    • Solution: Add a small concentration (e.g., 0.1% v/v) of an acidic modifier like formic acid or acetic acid to the mobile phase. These modifiers can help to further suppress the ionization of silanol groups.

  • Sample Considerations:

    • Problem: High sample concentration can lead to column overload and peak distortion. The sample solvent may also be too strong compared to the mobile phase.

    • Solution: Reduce the concentration of the injected sample. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition.

Quantitative Data Summary (Hypothetical Data):

The following table summarizes the expected effect of different parameters on the peak asymmetry factor of this compound. A lower asymmetry factor indicates a more symmetrical peak.

ParameterCondition AAsymmetry Factor (As) ACondition BAsymmetry Factor (As) BExpected Improvement
Mobile Phase pH pH 7.0 (Phosphate Buffer)2.1pH 3.0 (Phosphate Buffer)1.2Significant
Column Type Standard C181.9End-Capped C181.3Significant
Mobile Phase Modifier None (pH 4.0)1.50.1% Formic Acid (pH ~2.8)1.1Moderate
Sample Concentration 100 µg/mL1.810 µg/mL1.2Significant

Note: The asymmetry factor values are hypothetical and for illustrative purposes to demonstrate expected trends based on chromatographic principles for phenolic compounds.

Issue 2: Peak Broadening of this compound

This guide addresses issues related to an unusually wide this compound peak, which can compromise resolution and sensitivity.

Logical Relationship Diagram:

PeakBroadening start Peak Broadening Observed cause1 Extra-Column Volume start->cause1 cause2 Column Efficiency Loss start->cause2 cause3 Inappropriate Mobile Phase start->cause3 cause4 High Flow Rate start->cause4 solution1 Minimize tubing length and diameter cause1->solution1 solution2 Replace or flush column cause2->solution2 solution3 Optimize mobile phase composition (e.g., stronger organic solvent) cause3->solution3 solution4 Reduce flow rate cause4->solution4

Caption: Causes and solutions for peak broadening in HPLC.

Detailed Steps:

  • Evaluate System for Extra-Column Volume:

    • Problem: Long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.

  • Assess Column Performance:

    • Problem: The column may be degraded, contaminated, or have a void at the inlet, leading to a loss of efficiency.

    • Solution: Check the column's performance by injecting a standard compound and calculating the theoretical plates. If the efficiency is low, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

  • Optimize Mobile Phase Composition:

    • Problem: A mobile phase that is too weak can lead to excessive retention and band broadening.

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to decrease the retention time and improve peak sharpness.

  • Adjust Flow Rate:

    • Problem: A flow rate that is too high can lead to band broadening, as there is less time for the analyte to partition between the mobile and stationary phases.

    • Solution: Reduce the flow rate to allow for better mass transfer and potentially sharper peaks.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol describes a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound and identify a pH that provides a symmetrical peak.

Materials:

  • HPLC system with UV detector

  • C18 column (end-capped, e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Formic acid

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Prepare a series of mobile phases with varying pH values. For example:

    • Mobile Phase A: 20 mM phosphate buffer pH 7.0

    • Mobile Phase B: 20 mM phosphate buffer pH 5.0

    • Mobile Phase C: 20 mM phosphate buffer pH 3.0

    • Mobile Phase D: 0.1% Formic acid in water (pH ~2.8)

  • Set the HPLC conditions:

    • Mobile phase: A mixture of the prepared aqueous phase and acetonitrile (e.g., 70:30 aqueous:acetonitrile).

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: ~275 nm

  • Equilibrate the column with each mobile phase for at least 20 column volumes before the first injection.

  • Inject the this compound standard solution and record the chromatogram for each mobile phase.

  • Analyze the data: For each chromatogram, measure the peak asymmetry factor (or tailing factor) and the number of theoretical plates for the this compound peak.

Expected Results: A significant improvement in peak symmetry (asymmetry factor closer to 1) is expected as the mobile phase pH is lowered into the acidic range.

Protocol 2: Evaluation of Mobile Phase Modifier

This protocol is designed to assess the impact of adding an acidic modifier to the mobile phase to improve peak shape.

Objective: To determine if the addition of formic acid to the mobile phase reduces peak tailing of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a stock solution of this compound as in Protocol 1.

  • Prepare two mobile phases:

    • Mobile Phase 1: A buffered aqueous solution at an optimal pH determined from Protocol 1 (e.g., pH 4.0) mixed with acetonitrile (e.g., 70:30).

    • Mobile Phase 2: The same buffered aqueous solution and acetonitrile mixture as Mobile Phase 1, but with the addition of 0.1% (v/v) formic acid to the aqueous component.

  • Set the HPLC conditions as in Protocol 1.

  • Equilibrate the column with Mobile Phase 1 and inject the standard.

  • Flush the column thoroughly and then equilibrate with Mobile Phase 2.

  • Inject the standard and record the chromatogram.

  • Analyze the data: Compare the peak asymmetry factor of the this compound peak obtained with and without the formic acid modifier.

Expected Results: The addition of formic acid is expected to further reduce peak tailing, resulting in a lower asymmetry factor.

References

stability testing and degradation pathways of 4-Hydroxyphenyl acetate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation pathways of 4-Hydroxyphenyl acetate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the ester linkage. This reaction is catalyzed by both acid and base, yielding equimolar amounts of 4-Hydroxyphenol (hydroquinone) and acetic acid. Under oxidative conditions, further degradation of 4-Hydroxyphenol can occur, leading to the formation of colored quinone-type products.

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

A2: For optimal stability, stock solutions of this compound should be prepared in a suitable organic solvent like DMSO and stored at -20°C or -80°C.[1][2] Aqueous solutions are more susceptible to hydrolysis and should be freshly prepared. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours and buffered at a slightly acidic pH (around pH 4-5) to minimize the rate of hydrolysis.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is highly pH-dependent. The ester hydrolysis is slowest at a slightly acidic pH. The rate of hydrolysis increases significantly in both acidic (pH < 3) and alkaline (pH > 8) conditions. Alkaline conditions, in particular, promote rapid saponification of the ester bond.

Q4: Is this compound sensitive to light?

A4: Yes, this compound can be sensitive to light, particularly UV light. Photodegradation can lead to the formation of various degradation products. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil during experiments and storage.

Troubleshooting Guides

HPLC Analysis Issues

Problem: Peak Tailing for this compound

  • Possible Cause 1: Secondary Interactions with Residual Silanols. The phenolic hydroxyl group of this compound can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization of the silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject. Ensure the injection volume and concentration are within the linear range of the column.

  • Possible Cause 3: Metal Contamination. The phenolic group can chelate with metal ions in the HPLC system (e.g., from stainless steel frits or tubing), causing peak tailing.

    • Solution: Passivate the HPLC system with a chelating agent like EDTA. Use PEEK tubing and frits where possible.

Problem: Irreproducible Retention Times

  • Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Increase the column equilibration time to at least 10-15 column volumes with the initial mobile phase composition.

  • Possible Cause 2: Mobile Phase Instability. The composition of the mobile phase can change over time due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

Problem: Ghost Peaks in the Chromatogram

  • Possible Cause 1: Contaminated Mobile Phase or Diluent. Impurities in the solvents can appear as ghost peaks, especially in gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all solvents before use.

  • Possible Cause 2: Carryover from Previous Injections. Highly retained compounds from previous injections can elute in subsequent runs.

    • Solution: Implement a robust needle wash protocol and include a high-organic wash step at the end of each gradient run to elute any strongly retained compounds.

Experimental Protocols

Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1N NaOH and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 1N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Product(s)
1N HCl24 hours60°C~15%4-Hydroxyphenol
1N NaOH1 hourRoom Temp>90%4-Hydroxyphenol
3% H₂O₂24 hoursRoom Temp~25%4-Hydroxyphenol, Oxidized Products
Thermal48 hours80°C~8%4-Hydroxyphenol
Photolytic (UV 254nm)24 hoursRoom Temp~30%4-Hydroxyphenol, Photodegradants

Visualizations

G Degradation Pathway of this compound 4-Hydroxyphenyl_acetate This compound 4-Hydroxyphenol 4-Hydroxyphenol (Hydroquinone) 4-Hydroxyphenyl_acetate->4-Hydroxyphenol Hydrolysis (Acid/Base) Acetic_Acid Acetic Acid 4-Hydroxyphenyl_acetate->Acetic_Acid Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products (e.g., Benzoquinone) 4-Hydroxyphenol->Oxidized_Products Oxidation (H₂O₂) Photodegradation

Caption: Primary degradation pathway of this compound.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL 4-HPA Stock Solution Acid 1N HCl, 60°C Stock_Solution->Acid Base 1N NaOH, RT Stock_Solution->Base Oxidation 3% H₂O₂, RT Stock_Solution->Oxidation Thermal 80°C Stock_Solution->Thermal Photo UV Light, RT Stock_Solution->Photo Dilution Neutralize & Dilute Acid->Dilution Base->Dilution Oxidation->Dilution Thermal->Dilution Photo->Dilution HPLC_Analysis Stability-Indicating HPLC-UV Analysis Dilution->HPLC_Analysis Data_Evaluation Evaluate Degradation & Identify Products HPLC_Analysis->Data_Evaluation G HPLC Troubleshooting Logic Problem HPLC Issue (e.g., Peak Tailing) Check_Mobile_Phase Check Mobile Phase (pH, Composition) Problem->Check_Mobile_Phase Check_Column Check Column (Age, Contamination) Problem->Check_Column Check_System Check System (Leaks, Connections) Problem->Check_System Solution Implement Solution (e.g., Adjust pH, Replace Column) Check_Mobile_Phase->Solution Check_Column->Solution Check_System->Solution

References

Technical Support Center: Forced Degradation Studies for 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-Hydroxyphenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the essential stress conditions to investigate for the forced degradation of this compound?

A1: To establish the intrinsic stability of this compound, studies should be conducted under a variety of stress conditions. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to acidic, alkaline, oxidative, photolytic, and thermal stress.[1][2] These conditions are designed to simulate the potential degradation the substance might undergo during its shelf life.[3]

Q2: I am not observing any degradation under my current thermal stress conditions. What should I do?

A2: If no degradation is observed, it may indicate that this compound is stable under those specific conditions. It is generally advised not to apply further stress if the conditions are already in excess of those for accelerated stability testing (e.g., 10°C increments above, such as 50°C or 60°C).[1] Before concluding, verify that your analytical method is sensitive enough to detect potential degradants. If the compound is genuinely stable, you can report it as such under the tested conditions.[2]

Q3: What is a "stability-indicating method," and why is it crucial for these studies?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[1] The primary purpose of a forced degradation study is to generate these degradation products to develop and validate the specificity of the SIM.[2] This ensures that any decrease in the API concentration during stability studies is accurately measured and attributed to degradation.

Q4: What is the target degradation percentage I should aim for in my experiments?

A4: The goal is to achieve a level of degradation that is detectable but not excessive, which could lead to the formation of secondary, irrelevant degradants. A degradation of 5-20% of the active pharmaceutical ingredient is generally considered appropriate for validating a stability-indicating chromatographic assay.[2][4]

Q5: What are the likely primary degradation products of this compound under hydrolytic (acidic and alkaline) conditions?

A5: this compound is a phenol ester. Under both acidic and alkaline hydrolysis, the ester bond is susceptible to cleavage. This reaction is expected to yield hydroquinone and acetic acid as the primary degradation products.

Q6: How should I approach setting up an oxidative stress study for this compound?

A6: Oxidative degradation can be induced using a solution of hydrogen peroxide (H₂O₂). A common starting point is to subject a solution of the drug substance to 0.1–3% H₂O₂ at room temperature.[5] Since this compound contains a phenol group, it is susceptible to oxidation.[5] The reaction time should be monitored until the target degradation (5-20%) is achieved.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No Degradation Observed The compound is highly stable under the applied conditions.Confirm the stress conditions are sufficiently stringent (e.g., appropriate acid/base concentration, temperature). Verify the analytical method's sensitivity. If stability is confirmed, document the results.[2]
Analytical method is not stability-indicating.The analytical method may not be able to separate the parent peak from the degradant peaks. Re-develop the method using stressed samples to ensure specificity.
Excessive Degradation (>20%) Stress conditions are too harsh (e.g., high reagent concentration, prolonged exposure).Reduce the severity of the stress. Decrease the concentration of the stressor (e.g., use 0.1 M HCl instead of 1 M HCl), lower the temperature, or shorten the exposure time.[2]
The compound is highly labile.Take samples at much earlier time points to capture the desired 5-20% degradation window.
Poor Mass Balance Degradants are not being detected by the analytical method (e.g., lack a chromophore for UV detection).Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in conjunction with HPLC.[6]
Degradants are volatile or have precipitated out of the solution.Analyze the headspace for volatile compounds (GC-MS) or visually inspect for precipitates. Adjust the solvent system if precipitation is an issue.
Adsorption of API or degradants onto container surfaces.Use silanized glassware or alternative container materials to minimize adsorption.
Inconsistent or Irreproducible Results Variability in experimental conditions.Ensure precise control over temperature, reagent concentrations, and light exposure. Use calibrated equipment.
Sample preparation inconsistency.Standardize all sample preparation steps, including solvent preparation, sonication time, and filtration.

Data Presentation: Summary of Stress Conditions

The following table summarizes typical starting conditions for forced degradation studies of this compound. Researchers should optimize these conditions to achieve the target degradation of 5-20%.

Stress ConditionReagent / ParameterTypical Concentration / ValueRecommended Duration
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 M[2]Monitor at intervals (e.g., 2, 4, 8, 24 hours) at room temp or elevated temp (e.g., 60°C)
Alkaline Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M[2]Monitor at intervals (e.g., 1, 2, 4, 8 hours) at room temperature
Oxidation Hydrogen Peroxide (H₂O₂)3% v/v[5]Monitor at intervals (e.g., 2, 4, 8, 24 hours) at room temperature
Thermal Degradation Heat (in solid state and/or solution)10°C increments above accelerated testing (e.g., 50°C, 60°C, 70°C)[1]Monitor over several days (e.g., 1, 3, 7 days)
Photolytic Degradation Light Exposure (UV/Visible)Overall illumination ≥ 1.2 million lux hours; Near UV ≥ 200 watt-hours/m² (ICH Q1B)Duration depends on light source intensity

Experimental Protocols

1. Acid Hydrolysis Protocol

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M.

  • Store the flask at 60°C.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the samples by adding an equimolar amount of NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analyze using a validated stability-indicating HPLC method, comparing against an unstressed control sample prepared similarly without heating.

2. Alkaline Hydrolysis Protocol

  • Prepare a stock solution of this compound as described in the acid hydrolysis protocol.

  • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Maintain the flask at room temperature.

  • Withdraw samples at appropriate time intervals (e.g., 30 mins, 1, 2, 4 hours).

  • Immediately neutralize the samples by adding an equimolar amount of HCl.

  • Dilute the neutralized sample with the mobile phase for analysis.

  • Analyze using HPLC, comparing against an unstressed control.

3. Oxidative Degradation Protocol

  • Prepare a stock solution of this compound.

  • Transfer an aliquot into a flask and add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Protect the solution from light and keep it at room temperature.

  • Withdraw samples at time intervals (e.g., 2, 6, 12, 24 hours).

  • Quench the reaction by dilution with the mobile phase.

  • Analyze immediately via HPLC.

4. Thermal Degradation Protocol

  • Place solid this compound powder in a petri dish and expose it to a dry heat oven at 70°C.

  • Separately, prepare a solution of the compound (e.g., in water or an appropriate buffer) and store it in a temperature-controlled oven at 70°C.

  • Sample the solid and solution at various time points (e.g., 1, 3, 7 days).

  • For the solid sample, dissolve it in a suitable solvent before analysis.

  • Analyze all samples by HPLC against a control sample stored at refrigerated conditions.

5. Photolytic Degradation Protocol

  • Prepare two solutions of this compound.

  • Expose one solution to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

  • Wrap the second solution (the dark control) in aluminum foil and place it alongside the exposed sample to experience the same temperature.

  • Expose the samples until the specified energy dose is reached.

  • Analyze both the exposed sample and the dark control by HPLC.

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_process 3. Sampling & Quenching cluster_analysis 4. Analysis prep Prepare Stock Solution of this compound (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.5 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid therm Thermal Stress (e.g., 70°C, Solid & Solution) prep->therm photo Photolytic Stress (ICH Q1B Light Source) prep->photo sample Withdraw Samples at Timed Intervals acid->sample base->sample oxid->sample therm->sample photo->sample quench Neutralize / Quench Reaction sample->quench analyze Analyze via Stability- Indicating Method (e.g., HPLC) quench->analyze characterize Characterize Degradation Products (e.g., LC-MS, NMR) analyze->characterize If significant degradants found

Caption: Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Thermal / Photolytic parent This compound hydroquinone Hydroquinone parent->hydroquinone Acid (H⁺) or Alkaline (OH⁻) acetic_acid Acetic Acid parent->acetic_acid Acid (H⁺) or Alkaline (OH⁻) oxid_products Oxidized Products (e.g., Benzoquinones) parent->oxid_products Oxidizing Agent (e.g., H₂O₂) other_products Other Degradation Products parent->other_products Heat (Δ) or Light (hν)

Caption: Potential degradation pathways for this compound.

References

enhancing the sensitivity and selectivity of 4-Hydroxyphenyl acetate detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Hydroxyphenyl Acetate (4-HPA) Detection

Welcome to the technical support center for enhancing the sensitivity and selectivity of this compound (4-HPA) detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound (4-HPA)? A1: The primary methods for 4-HPA detection are electrochemical biosensors and chromatographic techniques like HPLC. Enzyme-based electrochemical biosensors are gaining prominence due to their high sensitivity and specificity.[1][2] These often utilize enzymes that specifically interact with 4-HPA or its metabolic products.

Q2: How can I improve the sensitivity of my enzyme-based electrochemical sensor? A2: Enhancing sensitivity can be achieved through several strategies:

  • Nanomaterial Integration: Incorporating materials like carbon nanotubes, graphene, or metal nanoparticles on the electrode surface increases the effective surface area and improves electron transfer.[3][4]

  • Enzyme Immobilization: Optimizing the enzyme immobilization technique is crucial to prevent enzyme leaching and maintain catalytic activity.[5][6]

  • Multi-Enzyme Systems: Using a cascade of enzymes can amplify the signal, increasing sensitivity by orders of magnitude.[7]

Q3: What causes poor selectivity in 4-HPA detection, and how can it be addressed? A3: Poor selectivity often arises from interfering compounds in the sample matrix that also react with the sensor or probe.[8][9] To improve selectivity:

  • Specific Biorecognition Elements: Use highly specific enzymes, antibodies, or aptamers as the bioreceptor.[10] For instance, the C1 reductase subunit of 4-HPA 3-hydroxylase shows strong specificity for 4-HPA as an allosteric activator compared to similar phenols.[1]

  • Sample Pre-treatment: Implement sample preparation steps like solid-phase extraction (SPE) or filtration to remove potential interferents.[8][11]

  • Anti-Fouling Coatings: Modify the electrode surface with materials like polyethylene glycol (PEG) or bovine serum albumin (BSA) to prevent non-specific adsorption.

Q4: What is the role of 4-HPA as a biomarker? A4: 4-HPA is a known urinary biomarker for intestinal bacterial imbalance (dysbiosis) and has been associated with certain cancers and brain defects.[2] It is also a natural antioxidant that protects cells from oxidative stress by activating the NRF2 signaling pathway.[12]

Q5: For fluorescence-based detection, what are key considerations when designing a probe for 4-HPA? A5: When developing a fluorescent probe, consider the following:

  • Recognition Moiety: The probe must have a part that selectively binds to 4-HPA.

  • Fluorophore: Choose a fluorophore with high quantum yield and photostability. The probe should ideally be an "off-on" type, where fluorescence is quenched until it binds to 4-HPA.[13]

  • Cell Permeability: If used for intracellular imaging, the probe should be able to cross the cell membrane. A slight positive charge can aid in this.[13]

  • Targeting: For subcellular detection, specific targeting moieties can be added to direct the probe to organelles like mitochondria or lysosomes.[14]

Troubleshooting Guides

Guide 1: Electrochemical Biosensor Issues
Problem Potential Cause Recommended Solution
Low or No Signal 1. Inactive or denatured enzyme. 2. Poor enzyme immobilization/leaching.[6] 3. Incorrect buffer pH or temperature.[10] 4. Faulty electrical connection to the potentiostat.1. Verify enzyme activity with a standard assay. Store enzymes at the recommended temperature. 2. Re-evaluate the immobilization strategy. Consider covalent bonding or entrapment in a polymer matrix.[15] 3. Optimize the pH and temperature of the assay buffer to match the enzyme's optimal conditions. 4. Check all cable connections and ensure the electrode is properly inserted.
Poor Selectivity / High Interference 1. Cross-reactivity of the enzyme with other structurally similar molecules.[9] 2. Non-specific binding of interfering substances to the electrode surface.[4]1. Use a more specific enzyme or a multi-enzyme system to eliminate cross-reactants.[8] 2. Implement a sample clean-up step (e.g., dialysis, filtration). Modify the electrode with a blocking agent (e.g., BSA).
Signal Drift / Poor Stability 1. Enzyme leaching from the electrode surface over time.[5] 2. Degradation of the electrode material or modifier. 3. Changes in ambient temperature or humidity affecting the sensor's electrolyte.[9][16]1. Improve the immobilization method for long-term stability.[6] 2. Use more robust electrode modification materials like redox-active metal-organic frameworks (MOFs).[5] 3. Perform experiments in a temperature-controlled environment. Store sensors in controlled humidity.
High Baseline Noise 1. Air bubbles on the electrode surface. 2. Electrical interference from nearby equipment. 3. Contaminated buffer or reagents.1. Degas buffers before use. Gently tap the electrode to dislodge any bubbles. 2. Ensure proper grounding of the potentiostat. Move other electrical devices away from the setup. 3. Prepare fresh buffers using high-purity water and reagents. Filter all solutions.[17]
Guide 2: Fluorescence-Based Assay Issues
Problem Potential Cause Recommended Solution
Low Fluorescence Intensity 1. Low probe concentration. 2. Photobleaching of the fluorophore. 3. Incorrect excitation/emission wavelengths. 4. Low binding affinity (Kd) of the probe to 4-HPA.1. Increase probe concentration incrementally. 2. Use an anti-fade mounting medium. Minimize exposure of the sample to the excitation light. 3. Verify the Ex/Em wavelengths for your specific fluorophore (e.g., HPF is Ex/Em 490/515 nm).[18] 4. Re-design the probe's recognition unit for higher affinity.
High Background Fluorescence 1. Non-specific binding of the probe to other cellular components. 2. Autofluorescence from the sample or medium. 3. Probe concentration is too high.1. Include additional washing steps after probe incubation.[18] 2. Use a medium with low background fluorescence. Image an unstained control sample to determine the level of autofluorescence. 3. Perform a titration experiment to find the optimal probe concentration with the best signal-to-noise ratio.
Poor Specificity 1. The probe's recognition moiety is not selective for 4-HPA. 2. The fluorescence "turn-on" mechanism is triggered by other analytes.1. Test the probe against a panel of structurally similar compounds (e.g., 3-HPA, tyrosine, phenol) to assess cross-reactivity.[1] 2. Re-engineer the recognition and signaling mechanism to be highly specific to the 4-HPA binding event.

Quantitative Data Summary

The following tables summarize key performance metrics from relevant studies on 4-HPA and related biosensor development.

Table 1: Performance of an Electrochemical Biosensor for 4-HPA Detection (Based on the allosteric activation of C1 reductase)

ParameterValueNotes
Analyte Detected H₂O₂ (as a product of NADH oxidation)The sensor measures the effect of 4-HPA on the enzyme's activity.[2]
Detection Principle AmperometryCathodic H₂O₂ detection at a Prussian Blue-coated screen-printed electrode (PB-SPE).[2]
LOD for NADH 2 µMThis reflects the sensitivity of the underlying enzymatic assay.[1]
Linear Range for NADH Up to ~600 µMThe response saturates at higher concentrations due to enzyme kinetics.[1]
Sample Recovery 109.2 ± 2.5%For a 50 µM model sample, indicating good accuracy.[1]

Table 2: Binding Affinity of Phenolic Compounds to C1 Reductase

CompoundGibbs Free Energy (ΔG°)Relative Binding Strength
This compound (4-HPA) -6.8 kcal/molStrongest
3-Hydroxyphenyl acetate (3-HPA) -6.0 kcal/molMedian
2-Hydroxyphenyl acetate (2-HPA) -5.0 kcal/molWeakest
Data from Isothermal Titration Calorimetry (ITC) confirming the selectivity of the enzyme for 4-HPA.[1]

Experimental Protocols

Protocol 1: Amperometric Detection of 4-HPA via Allosteric Enzyme Activation

This protocol describes the detection of 4-HPA by measuring its activating effect on the C1 reductase subunit, which catalyzes NADH oxidation to produce H₂O₂.[1][2]

Materials:

  • Purified C1 reductase enzyme

  • This compound (4-HPA) standard solutions

  • NADH solution (e.g., 10 mM stock)

  • 50 mM Sodium Phosphate Buffer (pH 7.0)

  • Prussian Blue-coated screen-printed electrodes (PB-SPE)

  • Potentiostat

Methodology:

  • Electrode Setup: Connect the PB-SPE to the potentiostat. Set the detection potential to -100 mV vs. the reference electrode for cathodic H₂O₂ detection.

  • Reaction Mixture Preparation: In an electrochemical cell, prepare a reaction mixture containing 50 mM phosphate buffer and the C1 reductase enzyme at a fixed concentration.

  • Sample Addition: Add the sample containing an unknown concentration of 4-HPA (or a standard solution for calibration) to the reaction mixture. Allow a brief incubation period for 4-HPA to bind to the enzyme.

  • Initiate Reaction: Start the electrochemical measurement. Once a stable baseline current is established, add a known concentration of NADH to the cell to initiate the enzymatic reaction. The C1 enzyme, activated by 4-HPA, will oxidize NADH and produce H₂O₂.

  • Data Acquisition: The H₂O₂ produced is reduced at the PB-SPE surface, generating a cathodic current. Record this current response over time.

  • Quantification: The magnitude of the current step after NADH addition is proportional to the rate of H₂O₂ production, which in turn is dependent on the concentration of the 4-HPA activator. Create a calibration curve by plotting the current response against known concentrations of 4-HPA standards.

Protocol 2: General Workflow for Fluorescent Probe Staining in Cells

This protocol provides a general workflow for using a hypothetical fluorescent probe to detect intracellular 4-HPA.

Materials:

  • Adherent or suspension cells

  • Cell culture medium (serum-free for incubation)

  • Phosphate-buffered saline (PBS)

  • Fluorescent probe stock solution (e.g., 10 mM in DMSO)

  • 4-HPA solution for cell treatment

  • Fluorescence microscope or flow cytometer

Methodology:

  • Cell Culture: Culture cells to the desired confluency on plates, coverslips (for microscopy), or in flasks (for flow cytometry).

  • Cell Treatment: Treat the cells with different concentrations of 4-HPA for a specified duration to modulate intracellular levels. Include an untreated control group.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free medium or PBS to the final desired concentration (e.g., 5-10 µM).

  • Probe Incubation: Remove the treatment medium, wash the cells once with PBS, and add the probe working solution. Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Discard the probe solution and wash the cells two to three times with PBS to remove any unbound probe.[18]

  • Imaging/Analysis:

    • Microscopy: Add fresh PBS or medium to the cells. Image immediately using the appropriate filter set for the probe's excitation and emission wavelengths.

    • Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Interpretation: Quantify the mean fluorescence intensity from the images or flow cytometry data. Compare the fluorescence signal in 4-HPA-treated cells to the untreated controls.

Visualizations

G cluster_prep Preparation cluster_build Sensor Assembly cluster_opt Optimization & Validation cluster_app Application Enzyme Enzyme Selection & Purification (e.g., C1 Reductase) Immobilization Enzyme Immobilization Enzyme->Immobilization Electrode Electrode Fabrication (e.g., PB-SPE) Modification Electrode Surface Modification Electrode->Modification Modifier Surface Modifier Synthesis (e.g., Nanomaterials) Modifier->Modification Modification->Immobilization Optimization Parameter Optimization (pH, Temp, Potential) Immobilization->Optimization Calibration Calibration with 4-HPA Standards Optimization->Calibration Validation Selectivity & Stability Testing Calibration->Validation RealSample Real Sample Analysis (e.g., Urine) Validation->RealSample

Workflow for developing an enzyme-based 4-HPA electrochemical sensor.

G cluster_nuc HPA 4-HPA (Oxidative Stress Signal) Keap1 Keap1 HPA->Keap1 stabilizes Nrf2 Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Ub Ubiquitin Degradation Nrf2->Ub Nrf2_free Nrf2 Nrf2->Nrf2_free translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (NQO1, HO-1) ARE->Genes activates transcription Nrf2_free->ARE binds to

The NRF2 signaling pathway activated by 4-HPA to combat oxidative stress.

G start Problem: Low Sensitivity cause1 Enzyme Issue? Check activity with substrate Verify optimal pH/temp start->cause1 cause2 Electrode Issue? Clean/polish electrode surface Check for surface fouling start->cause2 cause3 Reagent Issue? Prepare fresh buffers/NADH Confirm 4-HPA concentration start->cause3 cause4 Instrument Issue? Check connections & potential Run diagnostic test start->cause4

A troubleshooting flowchart for low sensitivity in electrochemical 4-HPA detection.

References

Technical Support Center: Clinical Validation of 4-Hydroxyphenyl Acetate (4-HPA) as a Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the clinical validation of 4-Hydroxyphenyl acetate (4-HPA) as a biomarker.

Troubleshooting Guide: 4-HPA Quantification Assays

Users may encounter several issues during the analytical validation of 4-HPA. The following table summarizes common problems, their potential causes, and recommended solutions, particularly for High-Performance Liquid Chromatography (HPLC) based methods which are commonly used for 4-HPA analysis.[1][2]

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate Mobile Phase pH: Affects the ionization state of 4-HPA.1. Adjust the mobile phase pH. Using a buffer in the 10-25 mM range can help maintain a constant ionization state and suppress interactions with the column material.[3]
2. Column Overload: Injecting too much sample.2. Reduce the amount of sample injected or use a column with a larger internal diameter.[3]
3. Column Contamination/Degradation: Buildup of matrix components on the column frit or stationary phase.3. Use a guard column and appropriate sample preparation (e.g., Solid-Phase Extraction) to remove interferences.[4] If the column is contaminated, follow the manufacturer's instructions for washing and regeneration.
High Variability in Retention Time 1. Inconsistent Mobile Phase Composition: Improper mixing of solvents or degradation of mobile phase components.1. Prepare fresh mobile phase daily. Ensure pumps and mixing devices are functioning correctly by measuring the flow rate.[4]
2. Fluctuations in Column Temperature: Ambient temperature changes affecting separation.2. Use a column oven to maintain a constant and stable temperature throughout the analysis.[5]
3. Pump Malfunction: Leaks or faulty check valves causing inconsistent flow.3. Check the HPLC system for leaks. Prime the pump and clean or replace check valves if necessary.[5]
Low Analyte Recovery 1. Inefficient Extraction: Suboptimal sample preparation (e.g., Solid-Phase Extraction) protocol.1. Optimize the SPE method, ensuring cartridges are properly conditioned and equilibrated. Test different sorbents and elution solvents.[4]
2. Analyte Instability: Degradation of 4-HPA during sample collection, storage, or processing.2. Evaluate sample stability under different conditions (temperature, light, pH).[6] Store samples at -80°C for long-term stability and minimize freeze-thaw cycles.[7]
3. Adsorption to Vials/Tubing: 4-HPA may adsorb to plastic or glass surfaces.3. Use silanized glass vials or polypropylene vials to minimize non-specific binding.
Presence of Ghost Peaks 1. Contaminated Mobile Phase: Impurities in solvents or buffers.1. Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.[3]
2. Carryover from Previous Injection: Adsorption of analyte or matrix components onto the injector or column.2. Implement a robust needle wash protocol. Inject a blank solvent run after a high-concentration sample to check for carryover.[3]
3. Late Elution from a Prior Injection: A peak from a previous run appearing in the current chromatogram.3. Increase the gradient run time or add a column flush step at the end of each run to ensure all components are eluted.[3]

Experimental Protocols & Workflows

A robust and validated analytical method is crucial for any biomarker study. Below is a detailed methodology for the quantification of 4-HPA in human urine, adapted from established HPLC-based procedures.[1]

Protocol: Quantification of 4-HPA in Human Urine via HPLC with Fluorescence Detection

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • a. Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • b. Sample Loading: Acidify 1 mL of urine sample with 10 µL of acetic acid. Load the acidified sample onto the conditioned SPE cartridge.

  • c. Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • d. Elution: Elute 4-HPA from the cartridge using 2 mL of methanol into a clean collection tube.

  • e. Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • a. HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • b. Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • c. Mobile Phase: A 95:5 (v/v) mixture of 50 mmol/L ammonium acetate buffer (pH 6.8) and acetonitrile.[1]

  • d. Flow Rate: 1.0 mL/min.

  • e. Detection: Fluorescence detector set to an excitation wavelength of 275 nm and an emission wavelength of 305 nm.

  • f. Injection Volume: 20 µL.

  • g. Column Temperature: 30°C.

3. Calibration and Quantification

  • a. Stock Solution: Prepare a stock solution of 4-HPA standard in methanol (e.g., 1 mg/mL).[8]

  • b. Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the stock solution into a control matrix (e.g., analyte-free urine) and processing them through the SPE procedure described above.

  • c. Data Analysis: Construct a calibration curve by plotting the peak area of 4-HPA against its concentration. Determine the concentration of 4-HPA in the unknown samples by interpolating their peak areas from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Collection 1. Urine Sample Collection Acidify 2. Sample Acidification Collection->Acidify SPE 3. Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Acidify->SPE DryRecon 4. Evaporation & Reconstitution SPE->DryRecon HPLC 5. HPLC Injection DryRecon->HPLC Separation 6. C18 Column Separation HPLC->Separation Detection 7. Fluorescence Detection (Ex: 275nm, Em: 305nm) Separation->Detection Integration 8. Peak Integration Detection->Integration Calibration 9. Calibration Curve Plotting Integration->Calibration Quant 10. Concentration Calculation Calibration->Quant G RSV Resveratrol (Dietary Polyphenol) Microbiota Gut Microbiota (e.g., Akkermansia, Bacteroides) RSV->Microbiota Modulates HPA This compound (4-HPA) Production Microbiota->HPA Increases SIRT1 SIRT1 Signaling Activation HPA->SIRT1 Activates Beige Beige Fat & Thermogenesis Marker Expression in WAT SIRT1->Beige Induces Obesity Amelioration of Obesity & Glucose Intolerance Beige->Obesity Leads to

References

Technical Support Center: Improving the Solubility and Delivery of 4-Hydroxyphenyl Acetate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when working with 4-Hydroxyphenyl acetate (4-HPA) in in vivo studies. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-HPA) and why is its solubility a concern for in vivo studies?

A1: this compound (4-HPA), also known as 4-acetoxyphenol, is a phenolic ester.[1] Like many phenolic compounds, it has limited solubility in aqueous solutions, which can pose a significant challenge for in vivo research.[2] Poor solubility can lead to low and variable drug absorption, making it difficult to achieve therapeutic concentrations and obtain reproducible results in animal models.

Q2: What are the general solubility characteristics of 4-HPA?

A2: 4-HPA is described as being slightly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[2] One supplier specifies a solubility of 100 mg/mL in DMSO.[3] For comparison, the related compound 4-Hydroxyphenylacetic acid has a predicted water solubility of 7.12 g/L.[4]

Q3: What are the primary strategies to improve the solubility and delivery of 4-HPA for in vivo experiments?

A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like 4-HPA.[5] These include:

  • Co-solvents: Using a mixture of solvents to increase solubility.

  • Cyclodextrins: Encapsulating the 4-HPA molecule within a cyclodextrin complex to improve its aqueous solubility.

  • Nanosuspensions: Reducing the particle size of 4-HPA to the nanometer range to increase its surface area and dissolution rate.

  • Solid Dispersions: Dispersing 4-HPA in a solid matrix of a hydrophilic carrier at the molecular level.

Q4: Are there any known safety concerns or hazards associated with 4-HPA?

A4: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-HPA is associated with the following hazard statements: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, and May cause respiratory irritation.[6] It is essential to handle 4-HPA with appropriate personal protective equipment (PPE) in a well-ventilated area.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the formulation and in vivo administration of 4-HPA.

Issue 1: Precipitation of 4-HPA in Formulation Upon Standing or Dilution
  • Question: My 4-HPA formulation appears clear initially but forms a precipitate over time or when I dilute it for dosing. What can I do?

  • Answer: This is a common issue with supersaturated solutions of poorly soluble compounds.

Potential Cause Troubleshooting Step
Exceeded Solubility Limit The concentration of 4-HPA in your chosen vehicle system is too high. Refer to the solubility data table below and consider reducing the concentration.
Solvent Polarity Change When diluting a stock solution (e.g., in DMSO) with an aqueous vehicle, the change in solvent polarity can cause the compound to precipitate. Try a slower, stepwise dilution with constant mixing.
Temperature Effects Solubility is often temperature-dependent. If the formulation was prepared at an elevated temperature, it might precipitate upon cooling to room temperature or animal body temperature. Prepare and store the formulation at a consistent temperature.
pH Shift The solubility of phenolic compounds can be pH-dependent. Ensure the pH of your final formulation is compatible with maintaining 4-HPA in solution.
Formulation Instability The chosen excipients may not be sufficient to maintain a stable supersaturated state. Consider adding a stabilizing agent, such as a polymer or surfactant, or explore alternative formulation strategies like cyclodextrins or solid dispersions.
Issue 2: High Variability in Pharmacokinetic Data Between Animals
  • Question: I am observing large error bars and inconsistent plasma concentrations of 4-HPA in my animal study. How can I reduce this variability?

  • Answer: High inter-animal variability is often linked to inconsistent oral absorption of poorly soluble compounds.

Potential Cause Troubleshooting Step
Inconsistent Dosing Volume/Technique Ensure accurate and consistent oral gavage technique.[7][8][9][10][11] Use appropriate gavage needle sizes and deliver the formulation slowly to avoid regurgitation.
Food Effects The presence of food in the gastrointestinal tract can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.
Gastrointestinal pH and Motility Differences Natural variations in gut physiology between animals can affect drug dissolution and transit time. While difficult to control, using a larger sample size can help mitigate the impact of individual outliers.
Formulation Inhomogeneity If using a suspension, ensure it is uniformly mixed before each dose is drawn. Consider using a formulation that provides a true solution to eliminate this variable.
First-Pass Metabolism 4-HPA may be subject to metabolism in the gut wall or liver. The extent of this can vary between animals. While difficult to alter, understanding the metabolic profile can help interpret the data.
Issue 3: Unexpected Animal Behavior or Adverse Events Post-Dosing
  • Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, or agitation) after being dosed with the 4-HPA formulation. What could be the cause?

  • Answer: Adverse effects can stem from the compound itself, the vehicle, or the administration procedure.

Potential Cause Troubleshooting Step
Toxicity of 4-HPA While specific in vivo toxicity data for 4-HPA is limited, high doses may cause adverse effects. Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD).
Vehicle Toxicity Some organic solvents or high concentrations of surfactants can cause gastrointestinal irritation or other toxicities. Review the literature for the safety of your chosen excipients at the administered concentration and volume. If necessary, switch to a more biocompatible vehicle.
Stress from Gavage Procedure Improper or repeated oral gavage can be stressful for animals.[8] Ensure personnel are well-trained and use proper restraint and dosing techniques to minimize stress.
Formulation Osmolality Hypertonic or hypotonic solutions can cause gastrointestinal discomfort. Aim for a formulation that is close to isotonic if possible.

Data Presentation

Table 1: Solubility of this compound (4-HPA) and Related Compounds

CompoundSolventSolubilityTemperatureSource
This compoundDimethyl sulfoxide (DMSO)100 mg/mLNot Specified[3]
This compoundWaterSlightly solubleNot Specified[2]
This compoundMethanolSolubleNot Specified[2]
4-Hydroxyphenylacetic acidWater (Predicted)7.12 g/L (0.712 g/100mL)Not Specified[4]
Polyethylene Glycol 400 (PEG400)WaterSoluble20 °C[12]

Experimental Protocols

Protocol 1: Preparation of 4-HPA Formulation for Oral Gavage using a Co-solvent System

This protocol is adapted from a general method for preparing poorly soluble compounds for in vivo studies.[13]

Materials:

  • This compound (4-HPA) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution of 4-HPA in DMSO. For example, to create a 25 mg/mL stock solution, dissolve 25 mg of 4-HPA in 1 mL of DMSO. Use sonication or gentle heating if necessary to aid dissolution.

  • In a new sterile tube, add the required volume of the 4-HPA stock solution. For example, to prepare 1 mL of a final 2.5 mg/mL formulation, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add the co-solvents. To the tube containing the DMSO stock, add 400 µL of PEG300 and mix thoroughly by vortexing.

  • Add the surfactant. Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.

  • Add the aqueous component. Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Inspect the final formulation. The final formulation should be a clear solution or a fine suspension. If a suspension is formed, ensure it is uniformly mixed before each administration.

Workflow for Co-solvent Formulation Preparation

G cluster_start Start cluster_dissolution Dissolution cluster_mixing Mixing cluster_final Final Product start Weigh 4-HPA Powder dissolve Dissolve in DMSO (e.g., 25 mg/mL stock) start->dissolve add_peg Add PEG300 (Vortex) dissolve->add_peg add_tween Add Tween-80 (Vortex) add_peg->add_tween add_saline Add Saline (Vortex) add_tween->add_saline final_formulation Final Formulation (e.g., 2.5 mg/mL) add_saline->final_formulation

Caption: Workflow for preparing a 4-HPA co-solvent formulation.

Protocol 2: General Method for Preparing a Solid Dispersion of a Poorly Soluble Compound

This protocol provides a general framework for preparing a solid dispersion using the solvent evaporation method.[14][15]

Materials:

  • This compound (4-HPA)

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Select a common solvent. Identify a volatile organic solvent that can dissolve both 4-HPA and the chosen hydrophilic polymer.

  • Dissolve the components. Dissolve the desired ratio of 4-HPA and the polymer in the selected solvent. For example, a 1:4 drug-to-polymer ratio.

  • Evaporate the solvent. Remove the solvent using a rotary evaporator under reduced pressure or by drying in a vacuum oven. This should result in a solid film or mass.

  • Further drying. Ensure all residual solvent is removed by drying the solid mass under vacuum for an extended period (e.g., 24-48 hours).

  • Pulverize and sieve. Grind the resulting solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization. The solid dispersion should be characterized to confirm the amorphous state of the drug (e.g., using DSC or XRD) and to determine drug loading.

Logical Relationship for Solid Dispersion Formulation

G cluster_inputs Inputs cluster_process Process cluster_output Output drug 4-HPA (Poorly Soluble) dissolve Co-dissolve in Organic Solvent drug->dissolve polymer Hydrophilic Polymer polymer->dissolve evaporate Solvent Evaporation dissolve->evaporate solid_dispersion Amorphous Solid Dispersion (Improved Solubility) evaporate->solid_dispersion

Caption: Relationship between inputs, process, and output in solid dispersion.

Protocol 3: Stability Indicating Assay Method Development

A stability-indicating assay is crucial to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[16]

Forced Degradation Studies:

To develop a stability-indicating method, forced degradation studies should be performed on a sample of 4-HPA. This involves subjecting the compound to various stress conditions to generate potential degradation products.[17]

  • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 60°C for 24 hours.

  • Photodegradation: Expose the drug solution to UV light (254 nm) and sunlight for 24 hours.

Analytical Method:

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for stability-indicating assays.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where 4-HPA has maximum absorbance.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for any degradation products are well-resolved from the peak for intact 4-HPA.

Signaling Pathway for NRF2 Activation by 4-HPA

This compound has been reported to up-regulate NQO1 and HO-1 genes by stabilizing and inducing the nuclear translocation of the NRF2 transcription factor.[13]

G HPA 4-HPA ROS Cellular ROS HPA->ROS Inhibits Keap1 Keap1 HPA->Keap1 Stabilizes NRF2 by interfering with Keap1 ROS->Keap1 Oxidizes NRF2 NRF2 Keap1->NRF2 Sequesters Proteasome Proteasomal Degradation NRF2->Proteasome Leads to Nucleus Nucleus NRF2->Nucleus Translocates to ARE ARE NQO1_HO1 NQO1 & HO-1 (Cytoprotective Genes) ARE->NQO1_HO1 Induces Transcription

Caption: Proposed signaling pathway of NRF2 activation by 4-HPA.

References

Validation & Comparative

Validating 4-Hydroxyphenyl Acetate as a Biomarker for Specific Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for non-invasive, reliable, and sensitive biomarkers is a cornerstone of modern oncology research. Early detection, accurate prognosis, and personalized treatment strategies hinge on the discovery and validation of such markers. 4-Hydroxyphenyl acetate (4-HPA), a metabolite derived from the breakdown of the amino acid tyrosine and modulated by the gut microbiome, has emerged as a molecule of interest in the landscape of cancer biomarkers. This guide provides a comprehensive comparison of 4-HPA with established biomarkers for breast, colorectal, and lung cancer, supported by available experimental data and detailed methodologies.

This compound: An Emerging Biomarker Candidate

This compound (4-HPA) is a phenolic compound produced through the metabolic breakdown of tyrosine.[1][2][3] Its levels in biological fluids, particularly urine, can be influenced by both host metabolism and the composition of the gut microbiota.[4][5] Studies have indicated that urinary concentrations of 4-HPA are significantly different between patients with breast cancer and healthy individuals, suggesting its potential as a non-invasive biomarker.[6][7] However, it is crucial to note that while preliminary findings are promising, robust clinical validation studies providing key performance metrics such as sensitivity, specificity, and Area Under the Curve (AUC) are not yet available in the published literature.

Comparative Analysis: 4-HPA vs. Established Cancer Biomarkers

To contextualize the potential of 4-HPA, it is essential to compare it against currently utilized and validated biomarkers for specific cancers. The following tables summarize the performance of established biomarkers for breast, colorectal, and lung cancer. A placeholder for 4-HPA is included to highlight the current data gap.

Breast Cancer Biomarkers

Biomarker(s)Sample TypeSensitivitySpecificityAUCNotes
This compound (4-HPA) UrineData not availableData not availableData not availableInvestigational, significant difference in levels observed.[6][7]
Mammography Imaging54-77%--Lower sensitivity in dense breast tissue.[7]
ER/PR Status Tissue Biopsy---Predictive of response to hormone therapy.[2][8]
HER2 Status Tissue Biopsy---Predictive of response to HER2-targeted therapies.[2][8]
Oncotype DX® (Recurrence Score) Tissue Biopsy---Prognostic and predictive for chemotherapy benefit in ER+, HER2- early-stage breast cancer.[9]
MammaPrint® Tissue Biopsy---Prognostic for distant metastasis risk in early-stage breast cancer.[9]
Urinary ADAM 12 & MMP-9 Urine97.6% (ADAM 12)97.7% (ADAM 12)0.914 (Atypical Hyperplasia), 0.950 (LCIS)Predictive for atypical hyperplasia and LCIS.[10]
Circulating microRNA Blood77%87%-Higher sensitivity and specificity compared to CA15-3 and CEA.[11]
CA 15-3 Blood63%82%-Primarily used for monitoring advanced disease.[11]
CEA Blood58%87%-Primarily used for monitoring advanced disease.[11]

Colorectal Cancer Biomarkers

Biomarker(s)Sample TypeSensitivitySpecificityAUCNotes
This compound (4-HPA) Urine/FecesData not availableData not availableData not availableInvestigational, as a gut microbiome-derived metabolite.[5][12]
Fecal Immunochemical Test (FIT) Stool74.3% - 79.3%92.6% - 96.8%-Performance varies with positivity threshold.[1]
Carcinoembryonic Antigen (CEA) Blood64.5%89.2%0.789Limited sensitivity for early-stage disease.[13]
Fecal CEA (FCEA) Stool78.7%-0.831 (early-stage)Higher sensitivity than serum CEA for early-stage CRC.[14]
Combined CEA and CA 19-9 Blood85.3%-0.900Combination improves sensitivity.[13]
Septin 9 methylation Blood (ctDNA)up to 100%up to 97%-High accuracy reported in some studies.
Five-Serum-Marker Panel BloodBetter than CEABetter than CEA-Improved detection of early-stage CRC compared to CEA alone.[15]

Lung Cancer Biomarkers

Biomarker(s)Sample TypeSensitivitySpecificityAUCNotes
This compound (4-HPA) Urine/BloodData not availableData not availableData not availableInvestigational.
Four-Marker Protein Panel (4MP) Blood--0.79 (within 1 year of diagnosis)Panel includes pro-surfactant protein B, CA125, CEA, and CYFRA21-1.[12]
Combined 4MP + PLCOm2012 model Blood + Clinical Data--0.85 (within 1 year of diagnosis)Combination improves risk assessment.[12]
Autoantibody Panel Blood37% - 40%91% - 93%-High specificity but low sensitivity.[16]
Three-Gene Model (Sputum) Sputum98%71%-Discriminates subjects with suspicious nodules.[16]

Experimental Protocols

A critical aspect of biomarker validation is the reproducibility of its measurement. Below is a detailed protocol for the quantification of 4-HPA in urine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a commonly cited method.

Protocol: Quantification of Urinary this compound by HPLC with Fluorescence Detection

  • Sample Collection and Preparation:

    • Collect 24-hour urine samples from subjects.

    • To prevent degradation, acidify the urine with 6 M HCl to a pH of 2-3.

    • Store samples at -80°C until analysis.

    • Prior to analysis, thaw the urine samples and centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the centrifuged urine onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic substances.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • HPLC-Fluorescence Detection:

    • HPLC System: An HPLC system equipped with a fluorescence detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase consisting of a 95:5 (v/v) mixture of 50 mmol/L ammonium acetate buffer (pH 6.8) containing 5 mmol/L tetrabutyl ammonium bromide and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Set the excitation wavelength to 275 nm and the emission wavelength to 305 nm.

    • Quantification: Create a calibration curve using standard solutions of 4-HPA of known concentrations. The concentration of 4-HPA in the urine samples is determined by comparing their peak areas to the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of metabolites like 4-HPA. This method typically involves derivatization of the analyte to increase its volatility before injection into the GC system. The mass spectrometer provides high selectivity and sensitivity for detection.[17][18]

Signaling Pathways and Biological Context

Understanding the biological origin and role of a biomarker is crucial for its validation. 4-HPA is a product of tyrosine metabolism and is also influenced by the gut microbiome.

Tyrosine Catabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation of 4-HPA from tyrosine. Dysregulation of this pathway has been observed in various cancers.[1][2][3]

Tyrosine_Catabolism cluster_alternative Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisate HPPA->HGA HPD HPA 4-Hydroxyphenylacetate HPPA->HPA Microbial/Host Enzymes Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate GSTZ1 Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate FAH

Caption: Simplified Tyrosine Catabolism Pathway leading to 4-HPA.

Gut Microbiome-Cancer Axis

The gut microbiome plays a significant role in metabolizing dietary components and host-derived substances, producing a vast array of metabolites that can influence cancer development and progression. 4-HPA is one such metabolite.

Gut_Microbiome_Cancer_Axis Diet Dietary Components (e.g., Tyrosine) Gut_Microbiota Gut Microbiota Diet->Gut_Microbiota Metabolites Microbial Metabolites (e.g., 4-HPA) Gut_Microbiota->Metabolites Host_Circulation Host Circulation Metabolites->Host_Circulation Cancer_Cell Cancer Cell Host_Circulation->Cancer_Cell Impact on Signaling Pathways, Immune Response, etc.

Caption: Influence of Gut Microbiota on Cancer via Metabolite Production.

Experimental Workflow for 4-HPA Analysis

The following diagram outlines the key steps in the experimental workflow for quantifying urinary 4-HPA.

Experimental_Workflow Sample_Collection Urine Sample Collection Sample_Prep Sample Preparation (Centrifugation) Sample_Collection->Sample_Prep SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE HPLC HPLC Separation SPE->HPLC Detection Fluorescence Detection HPLC->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for Urinary 4-HPA Quantification by HPLC-FLD.

Conclusion and Future Directions

This compound presents an intriguing possibility as a non-invasive biomarker for certain cancers, particularly breast cancer. Its origins in tyrosine metabolism and modulation by the gut microbiome provide a strong biological rationale for its investigation. However, the current body of evidence is preliminary. For 4-HPA to be considered a clinically valid biomarker, rigorous validation studies are imperative.

Future research should focus on:

  • Large-scale cohort studies to establish the sensitivity, specificity, and predictive values of urinary 4-HPA for the early detection of various cancers.

  • Head-to-head comparison studies directly comparing the diagnostic performance of 4-HPA with established biomarkers in the same patient populations.

  • Mechanistic studies to elucidate the precise signaling pathways through which 4-HPA may influence cancer biology.

  • Longitudinal studies to assess the prognostic value of 4-HPA and its utility in monitoring treatment response and disease recurrence.

By addressing these research gaps, the scientific community can determine the true clinical utility of 4-HPA and its potential to improve patient outcomes in the fight against cancer.

References

A Comparative Analysis of the Antioxidant Properties of 4-Hydroxyphenyl Acetate and Other Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance with Supporting Experimental Data.

The search for potent antioxidant compounds is a cornerstone of research in preventing and treating diseases linked to oxidative stress. Phenolic compounds, ubiquitous in the plant kingdom, are a major focus of this research due to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. Among the vast array of phenols, 4-Hydroxyphenyl acetate (4-HPA), a simple phenolic ester, presents an interesting case for comparative analysis against other well-known phenolic antioxidants. This guide provides a detailed comparison of their antioxidant properties, supported by experimental data and methodologies, to aid researchers in their quest for effective therapeutic and preventative agents.

Direct Radical Scavenging Abilities: A Quantitative Comparison

The antioxidant activity of phenolic compounds is often evaluated through their ability to directly scavenge synthetic radicals. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay, which measures the reduction of ferric iron. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

While this compound possesses a phenolic hydroxyl group, a key structural feature for antioxidant activity, its direct radical scavenging capacity is notably weaker compared to other polyphenolic compounds. One study indicated that 4-hydroxyphenylacetic acid, the parent compound of 4-HPA, showed no significant antioxidant activity in the DPPH assay.[1] In contrast, another study reported a high IC50 value of 852.713 µM for 4-hydroxyphenylacetic acid in the ABTS assay, signifying low activity compared to potent antioxidants like gallic acid (IC50 = 4.332 µM).[2]

The table below summarizes the reported antioxidant activities of 4-Hydroxyphenylacetic acid and other representative phenols in various assays. It is important to note that direct quantitative data for this compound in all assays is limited, and values for its parent compound, 4-hydroxyphenylacetic acid, are used as a proxy.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µmol Fe2+/g)
4-Hydroxyphenylacetic acid No significant activity[1]852.713[2]Data not available
Gallic Acid ~3.54.332[2]High
Trolox ~40~2.5Standard
Ascorbic Acid ~25~6High
Quercetin ~5~1.5High

Note: The presented values are compiled from various sources and should be considered as indicative. Experimental conditions can significantly influence the results.

Indirect Antioxidant Mechanisms: The Role of Nrf2 Activation

Beyond direct radical scavenging, phenolic compounds can exert their antioxidant effects indirectly by modulating cellular signaling pathways. A crucial pathway in cellular defense against oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. However, in the presence of inducers, such as some phenolic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression. These genes encode for proteins like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Interestingly, while this compound exhibits weak direct antioxidant activity, studies suggest it can induce the expression of Nrf2.[3] This indicates that its protective effects may be primarily mediated through the enhancement of endogenous antioxidant defenses rather than direct radical scavenging.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 binds & promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Cul3->Nrf2 Ubiquitination Phenols 4-HPA & Other Phenols Phenols->Keap1 induces conformational change Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE binds Maf->ARE binds Antioxidant_Genes Antioxidant & Detoxification Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway and its activation by phenolic compounds.

Experimental Protocols

To ensure the reproducibility and comparability of antioxidant activity data, standardized experimental protocols are essential. Below are detailed methodologies for the three key assays discussed.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (4-HPA, other phenols, and a standard like Trolox or ascorbic acid) in the same solvent as the DPPH solution to various concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample solution to a cuvette or a well of a microplate.

    • Add an equal volume of the DPPH solution to initiate the reaction.

    • Include a control containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., Trolox) at various concentrations.

  • Assay Procedure:

    • Add a small volume of the sample solution to a cuvette or microplate well.

    • Add a larger volume of the diluted ABTS•+ solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value or express the activity as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample and Standard Preparation: Prepare solutions of the test compounds and a standard of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a reaction tube or microplate well.

    • Add a larger volume of the FRAP reagent.

    • Incubate at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at approximately 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of the Fe²⁺ standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, or FRAP) Reaction Mix Reagents and Samples in Cuvettes or Microplate Reagent_Prep->Reaction Sample_Prep Prepare Phenolic Compound Solutions (4-HPA, Gallic Acid, Trolox, etc.) Sample_Prep->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance with Spectrophotometer Incubation->Measurement Calculation Calculate % Inhibition, IC50, or FRAP Value Measurement->Calculation Comparison Compare Antioxidant Activities Calculation->Comparison

Caption: A generalized experimental workflow for in vitro antioxidant assays.

Conclusion

The comparative analysis reveals a nuanced picture of the antioxidant properties of this compound. While its direct radical scavenging capacity is considerably lower than that of potent polyphenols like gallic acid and quercetin, its ability to induce the Nrf2 signaling pathway suggests an important, albeit indirect, mechanism of antioxidant action. This highlights the necessity of employing a multi-faceted approach when evaluating the antioxidant potential of a compound, considering both direct and indirect mechanisms. For researchers and drug development professionals, this distinction is critical. Compounds with strong direct scavenging activity may be beneficial in acute oxidative stress situations, whereas those that upregulate endogenous antioxidant defenses, like potentially 4-HPA, could be more suited for long-term prophylactic strategies. Further research is warranted to fully elucidate the in vivo efficacy and therapeutic potential of this compound and its derivatives.

References

A Comparative Analysis of 4-Hydroxyphenyl Acetate and Its Isomers in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-hydroxyphenyl acetate and its structural isomers, 2-hydroxyphenyl acetate and 3-hydroxyphenyl acetate. While direct comparative studies across a range of biological assays are limited, this document synthesizes available data and structure-activity relationship principles to offer insights into their relative potential in antioxidant, anti-inflammatory, and tyrosinase inhibitory applications.

Overview of Isomeric Differences

This compound, 2-hydroxyphenyl acetate, and 3-hydroxyphenyl acetate share the same molecular formula (C₈H₈O₃) but differ in the substitution pattern of the hydroxyl and acetoxy groups on the phenyl ring. This seemingly minor structural variation can significantly influence their interaction with biological targets, leading to distinct bioactivities. The positioning of the hydroxyl group, in particular, dictates the molecule's ability to donate a hydrogen atom or chelate metal ions, which are key mechanisms in many biological processes.

Comparative Biological Activity

The following table summarizes the reported and inferred biological activities of the three isomers. It is important to note that a lack of direct, side-by-side experimental comparisons necessitates a degree of interpretation based on studies of structurally similar compounds.

Biological ActivityThis compound (para-isomer)2-Hydroxyphenyl Acetate (ortho-isomer)3-Hydroxyphenyl Acetate (meta-isomer)
Antioxidant Activity Moderate to high (inferred)High (inferred)Low to moderate (inferred)
Anti-inflammatory Activity Demonstrated activity[1][2][3]Potential activity (derivatives show activity)Limited data available
Tyrosinase Inhibition Potential activity (inferred)High potential (inferred)Lower potential (inferred)

Note: "Inferred" activity is based on structure-activity relationship studies of related phenolic compounds. Direct quantitative data from a single comparative study for all three isomers is not currently available in the public domain.

In-Depth Analysis of Biological Activities

Antioxidant Activity

The antioxidant potential of phenolic compounds is heavily influenced by the position of the hydroxyl group(s) on the aromatic ring. Studies on related dihydroxybenzoic and dihydroxyphenylacetic acids suggest that ortho and para positioning of hydroxyl groups leads to greater antioxidant efficacy compared to a meta arrangement[4]. This is attributed to the greater stability of the resulting phenoxyl radical through resonance.

Based on this principle, it can be inferred that 2-hydroxyphenyl acetate and this compound would exhibit superior antioxidant activity to 3-hydroxyphenyl acetate. The ortho isomer may have a slight advantage due to the potential for intramolecular hydrogen bonding, which can further stabilize the radical.

Anti-inflammatory Activity

4-Hydroxyphenylacetic acid, the deacetylated form of this compound, has demonstrated anti-inflammatory properties by reducing the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in various experimental models[1][2][3]. Derivatives of 2-hydroxyphenyl acetate have also been synthesized and shown to possess anti-inflammatory and selective COX-2 inhibitory activities. While direct comparative data is lacking, the existing evidence suggests that both the 2- and 4-isomers are promising candidates for anti-inflammatory applications.

The anti-inflammatory action of these compounds is likely linked to their ability to modulate inflammatory signaling pathways, a process that can be influenced by their antioxidant capacity.

dot

AntiInflammatory_Pathway cluster_cell Macrophage Stimulus LPS TLR4 TLR4 Stimulus->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines HPA_Isomers 2- & this compound HPA_Isomers->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of hydroxyphenyl acetate isomers.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. The structure-activity relationships of tyrosinase inhibitors often reveal the critical role of hydroxyl group positioning. Compounds with 2,4-dihydroxy or 3,4-dihydroxy substitutions on the phenyl ring are frequently reported as potent tyrosinase inhibitors[5][6][7]. This suggests that the presence of a hydroxyl group at the ortho or para position relative to another group is favorable for binding to the enzyme's active site.

Consequently, 2-hydroxyphenyl acetate and this compound are predicted to be more effective tyrosinase inhibitors than 3-hydroxyphenyl acetate. The ortho isomer, in particular, may mimic the structure of L-tyrosine, the natural substrate of tyrosinase, more closely.

dot

Caption: Simplified pathway of melanin synthesis and tyrosinase inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate further research and direct comparison.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of the test compounds (4-, 3-, and 2-hydroxyphenyl acetate) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

    • Create a series of dilutions for each test compound and the standard.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compounds or the standard to the wells.

    • For the control, add 100 µL of methanol to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

dot

DPPH_Workflow start Start reagent_prep Prepare DPPH and Sample Solutions start->reagent_prep mixing Mix DPPH with Samples in 96-well Plate reagent_prep->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End calculation->end

Caption: Experimental workflow for the DPPH antioxidant assay.

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of tyrosinase, typically using L-DOPA as a substrate.

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in the phosphate buffer.

    • Prepare stock solutions of the test compounds and a standard inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO or ethanol) and then dilute with the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of the test compound solution at various concentrations.

    • Add 80 µL of the phosphate buffer and 40 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Measurement and Calculation:

    • Immediately measure the absorbance at 475 nm at time zero and then every minute for a specified period (e.g., 20 minutes) using a microplate reader.

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate without the inhibitor and Rate_sample is the reaction rate with the test compound.

    • The IC₅₀ value is determined from the plot of percentage inhibition versus inhibitor concentration.

dot

Tyrosinase_Workflow start Start reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions start->reagent_prep pre_incubation Pre-incubate Enzyme with Inhibitor (10 min, 25°C) reagent_prep->pre_incubation reaction_init Initiate Reaction with L-DOPA pre_incubation->reaction_init kinetic_measurement Measure Absorbance at 475 nm (Kinetic Mode) reaction_init->kinetic_measurement calculation Calculate Reaction Rates, % Inhibition, and IC50 kinetic_measurement->calculation end End calculation->end

References

Cross-Validation of Analytical Methods for 4-Hydroxyphenyl acetate Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Hydroxyphenyl acetate (4-HPA), a significant metabolite in various biological pathways, is crucial for a wide range of research applications, from disease biomarker discovery to pharmacokinetic studies. The selection of an appropriate analytical method is paramount to ensure the reliability and reproducibility of experimental data. This guide provides an objective comparison of common analytical techniques for the measurement of 4-HPA, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to support methodological decisions.

Comparative Performance of Analytical Methods

The choice of an analytical method for 4-HPA measurement is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of each technique, compiled from various validation studies of 4-HPA and structurally related phenolic acids.

Validation ParameterHPLC-UVGC-MSLC-MS/MSELISA
**Linearity (R²) **>0.99>0.99>0.99Typically sigmoidal, with a defined linear range
Accuracy (% Recovery) 85-115%80-120%95-110%85-115%
Precision (% RSD) < 15%< 15%< 10%< 15% (Intra-assay), < 20% (Inter-assay)
Limit of Detection (LOD) ~0.01-0.5 µg/mL~0.1-1 ng/mL (with derivatization)~0.01-0.1 ng/mL~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~0.05-1.5 µg/mL~0.5-5 ng/mL (with derivatization)~0.05-0.5 ng/mL~0.5-5 ng/mL
Selectivity ModerateHighVery HighHigh (Antibody-dependent)
Throughput ModerateLow to ModerateHighVery High
Cost per Sample LowModerateHighLow to Moderate

Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of 4-HPA using each of the discussed analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Reconstituted Sample Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

Caption: General workflow for 4-HPA analysis by HPLC-UV.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Derivatized Sample Separation Capillary Column Separation Injection->Separation Ionization Mass Spectrometry (Ionization & Detection) Separation->Ionization Quantification Quantification vs. Standard Curve Ionization->Quantification

Caption: General workflow for 4-HPA analysis by GC-MS.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Supernatant Supernatant Transfer Precipitation->Supernatant Injection UPLC/HPLC Injection Supernatant->Injection Prepared Sample Separation C18 Reverse-Phase Separation Injection->Separation Detection Tandem Mass Spectrometry (MRM Detection) Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

Caption: General workflow for 4-HPA analysis by LC-MS/MS.

ELISA_Workflow cluster_assay ELISA Protocol cluster_data Data Analysis Add_Sample Add Samples/Standards to Coated Plate Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Add_HRP Add HRP Conjugate Add_Detection_Ab->Add_HRP Add_Substrate Add TMB Substrate Add_HRP->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance (450 nm) Stop_Reaction->Read_Plate Calculate Calculate Concentration vs. Standard Curve Read_Plate->Calculate

Caption: General workflow for 4-HPA analysis by ELISA.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical technique. Below are representative protocols for each of the discussed methods for 4-HPA quantification in biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 4-HPA in samples where high sensitivity is not the primary requirement.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma or urine, add an appropriate internal standard.

    • Acidify the sample to a pH below 2 using an acid like phosphoric acid to ensure 4-HPA is in its protonated form.

    • Extract the analyte with a water-immiscible organic solvent such as ethyl acetate or diethyl ether by vortexing.

    • Centrifuge to separate the phases and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 275-280 nm.

    • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, particularly when coupled with derivatization to improve the volatility of 4-HPA.

  • Sample Preparation and Derivatization:

    • Perform an extraction as described for the HPLC-UV method (liquid-liquid or solid-phase extraction).

    • Evaporate the extract to complete dryness.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

    • Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to facilitate the silylation of the hydroxyl and carboxyl groups of 4-HPA.

    • After cooling, the derivatized sample is ready for injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex biological matrices.[1]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or serum, add an internal standard (preferably a stable isotope-labeled version of 4-HPA).

    • Add a cold protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the sample volume).

    • Vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube or a 96-well plate for injection.

  • LC-MS/MS Conditions:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for faster analysis times and better resolution.

    • Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) or a buffer.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 4-HPA and its internal standard are monitored for quantification.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput and cost-effective method for screening a large number of samples, though it may be susceptible to cross-reactivity. The protocol is based on a competitive immunoassay format, which is common for small molecules.

  • Assay Protocol (Competitive ELISA):

    • Add standards and samples to the wells of a microplate pre-coated with a 4-HPA conjugate.

    • Add a specific anti-4-HPA antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well. During incubation, the free 4-HPA in the sample competes with the coated 4-HPA for antibody binding.

    • Wash the plate to remove unbound antibodies and sample components.

    • Add a chromogenic substrate (e.g., TMB). The enzyme on the bound antibody will convert the substrate, leading to a color change. The intensity of the color is inversely proportional to the concentration of 4-HPA in the sample.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the concentration of 4-HPA in the samples by comparing their absorbance to a standard curve.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. For routine analysis where high sensitivity is not paramount, HPLC-UV offers a cost-effective and robust solution. GC-MS provides excellent selectivity and sensitivity, especially with derivatization, but at the cost of lower throughput. For bioanalytical studies requiring the highest sensitivity and selectivity, particularly for trace-level quantification in complex matrices, LC-MS/MS is the method of choice.[1] Finally, ELISA presents a high-throughput and cost-effective option for screening large numbers of samples, with the caveat of potential cross-reactivity that should be carefully evaluated. A thorough cross-validation of methods is recommended when transitioning between platforms or comparing data from different studies to ensure data integrity and comparability.

References

Unveiling Gut Dysbiosis: A Comparative Guide to Urinary Biomarkers, Focusing on 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of gut health diagnostics, urinary biomarkers are emerging as powerful, non-invasive tools for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of urinary 4-hydroxyphenyl acetate (4-HPA) with other key microbial-derived metabolites—trimethylamine N-oxide (TMAO), p-cresyl sulfate (pCS), and short-chain fatty acids (SCFAs)—in the context of confirming gut dysbiosis. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to equip researchers with the necessary information to select and utilize these biomarkers effectively in their studies.

The Significance of Urinary Metabolites in Gut Health Research

The gut microbiota plays a pivotal role in human health and disease. An imbalance in this microbial community, known as dysbiosis, is implicated in a wide array of pathologies, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and metabolic disorders. The metabolic byproducts of gut bacteria can be absorbed into the bloodstream and subsequently excreted in the urine, offering a window into the functional state of the gut microbiome. Urinary biomarkers are advantageous due to the ease and non-invasive nature of sample collection, making them ideal for large-scale clinical and preclinical studies.

This compound: A Key Indicator of Gut Dysbiosis

This compound (4-HPA) is a metabolite produced from the fermentation of tyrosine by specific gut bacteria, notably from the Clostridia class.[1] Elevated urinary levels of 4-HPA have been associated with small intestinal bacterial overgrowth (SIBO) and other diseases of the small bowel.[1][2] Studies have also indicated a trend towards higher levels of 4-HPA in patients with ulcerative colitis, a form of IBD, suggesting its potential as a marker for this condition.[3]

Comparative Analysis of Urinary Biomarkers for Gut Dysbiosis

While 4-HPA is a promising biomarker, a comprehensive understanding of gut dysbiosis often requires the assessment of a panel of metabolites. This section compares 4-HPA with other well-established urinary biomarkers of gut microbial activity.

Data Presentation: Urinary Biomarker Concentrations in Health and Dysbiosis

The following tables summarize the quantitative data on the urinary concentrations of 4-HPA and alternative biomarkers in healthy individuals versus those with various forms of gut dysbiosis. It is important to note that concentrations can vary significantly based on diet, age, and the specific analytical methods used.

BiomarkerConditionUrinary Concentration (Healthy Controls)Urinary Concentration (Gut Dysbiosis)Fold ChangeReference
This compound (4-HPA) Inflammatory Bowel Disease (Ulcerative Colitis)Mean values reported, but specific concentrations not provided in a comparable format.Trend towards higher levels.-[3]
Small Bowel Disease/Bacterial OvergrowthOptimal Result: 0 - 29 mmol/mol creatinineElevated levels observed.-[1]
Trimethylamine N-oxide (TMAO) Inflammatory Bowel Disease (Ulcerative Colitis)Me 0.646 μmol/lMe 0.286 μmol/l (significantly lower)~0.44-
p-Cresyl sulfate (pCS) Peritoneal Dialysis Patients (often associated with gut dysbiosis)8.41±3.11 µM142.85±59.06 µM (Peritoneal Dialysis)~17[4]
Short-Chain Fatty Acids (SCFAs) Antibiotic-Associated Diarrhea59.5 mmol/L (fecal concentration)22.1 mmol/L (fecal concentration, significantly lower)~0.37[5]
Overweight Children (often associated with gut dysbiosis)Lower levels of specific SCFAsSignificantly higher levels of acetic, propionic, isobutyric, isovaleric, hexanoic, and heptanoic acids.-[6]

Note: Direct comparisons of urinary concentrations across different studies are challenging due to variations in patient cohorts, dietary controls, and analytical methodologies. The data presented should be interpreted as indicative of trends rather than absolute diagnostic thresholds.

Experimental Protocols

Accurate and reproducible measurement of urinary biomarkers is critical for their clinical and research utility. This section provides an overview of the detailed methodologies for the analysis of 4-HPA and other key metabolites.

Protocol 1: Quantification of Urinary this compound by LC-MS/MS

This method is adapted from established protocols for the analysis of organic acids in urine.[7]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge the urine sample at 10,000 x g for 5 minutes to remove particulate matter.
  • Take a 100 µL aliquot of the supernatant and add it to a microcentrifuge tube.
  • Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled 4-HPA).
  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex the mixture for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A suitable gradient to separate 4-HPA from other urinary components. A typical gradient might start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 4-HPA and its internal standard.

Protocol 2: Analysis of Urinary Short-Chain Fatty Acids by GC-MS

This protocol is based on established methods for SCFA analysis in biological samples.[8][9]

1. Sample Preparation (Derivatization is often required):

  • Thaw urine samples and centrifuge to remove debris.
  • To a 200 µL aliquot of urine, add an internal standard mix (e.g., deuterated SCFAs).
  • Acidify the sample with hydrochloric acid.
  • Extract the SCFAs with diethyl ether or another suitable organic solvent.
  • Evaporate the organic layer to a small volume.
  • Derivatize the SCFAs using an agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to increase their volatility for GC analysis.

2. GC-MS Analysis:

  • Gas Chromatography (GC) System: A gas chromatograph equipped with a suitable capillary column (e.g., a fused-silica column with a polar stationary phase).
  • Oven Temperature Program: A programmed temperature gradient to separate the different SCFA derivatives.
  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometry (MS) System: A mass spectrometer operating in electron ionization (EI) mode.
  • Data Acquisition: Full scan mode to identify the SCFA derivatives or selected ion monitoring (SIM) mode for targeted quantification.

Protocol 3: Quantification of Urinary Trimethylamine N-oxide (TMAO) by LC-MS/MS

This protocol is adapted from validated methods for TMAO measurement in urine.[10][11][12]

1. Sample Preparation:

  • Thaw urine samples and centrifuge.
  • Dilute the urine sample (e.g., 1:10) with a solution containing a stable isotope-labeled internal standard (e.g., d9-TMAO).
  • Precipitate proteins by adding a four-fold excess of acetonitrile.
  • Vortex and centrifuge the sample.
  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.
  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar TMAO molecule.
  • Mobile Phase A: Acetonitrile with a small amount of ammonium formate or formic acid.
  • Mobile Phase B: Water with the same modifier as mobile phase A.
  • Gradient Elution: A gradient program that allows for the retention and elution of TMAO.
  • MS System: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.
  • MRM: Monitor the specific precursor-to-product ion transitions for TMAO and its internal standard.

Protocol 4: Measurement of Urinary p-Cresyl Sulfate by LC-MS/MS

This protocol is based on established methods for uremic toxin analysis.[13]

1. Sample Preparation:

  • Thaw and centrifuge urine samples.
  • Dilute the urine sample with water or a suitable buffer.
  • Add a stable isotope-labeled internal standard (e.g., d4-p-cresyl sulfate).
  • Precipitate proteins with a solvent like methanol or acetonitrile.
  • Vortex and centrifuge.
  • Analyze the supernatant.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.
  • Column: Reverse-phase C18 column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A suitable gradient for the separation of pCS.
  • MS System: A triple quadrupole mass spectrometer with an ESI source, typically in negative ion mode.
  • MRM: Monitor the specific precursor-to-product ion transitions for pCS and its internal standard.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the origins and analytical processes of these biomarkers, the following diagrams have been generated using the DOT language.

Biosynthesis of 4-Hydroxyphenylacetate (4-HPA) Tyrosine Dietary Tyrosine Gut_Microbiota Gut Microbiota (e.g., Clostridium species) Tyrosine->Gut_Microbiota pHPPA 4-Hydroxyphenylpyruvic Acid Gut_Microbiota->pHPPA Tyrosine Aminotransferase HPA 4-Hydroxyphenylacetic Acid (4-HPA) pHPPA->HPA 4-Hydroxyphenylpyruvate Reductase Absorption Intestinal Absorption HPA->Absorption Urine_Excretion Urinary Excretion Absorption->Urine_Excretion Biosynthesis of Trimethylamine N-oxide (TMAO) Diet Dietary Precursors (Choline, Carnitine) Gut_Microbiota Gut Microbiota Diet->Gut_Microbiota TMA Trimethylamine (TMA) Gut_Microbiota->TMA TMA Lyase Absorption Intestinal Absorption TMA->Absorption Liver Liver Absorption->Liver TMAO Trimethylamine N-oxide (TMAO) Liver->TMAO Flavin Monooxygenase 3 (FMO3) Urine_Excretion Urinary Excretion TMAO->Urine_Excretion Biosynthesis of p-Cresyl Sulfate (pCS) Diet Dietary Tyrosine Gut_Microbiota Gut Microbiota Diet->Gut_Microbiota pCresol p-Cresol Gut_Microbiota->pCresol Tyrosine Lyase Absorption Intestinal Absorption pCresol->Absorption Liver Liver Absorption->Liver pCS p-Cresyl Sulfate (pCS) Liver->pCS Sulfotransferase Urine_Excretion Urinary Excretion pCS->Urine_Excretion Experimental Workflow for Urinary Biomarker Analysis Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (e.g., Centrifugation, Protein Precipitation, Derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (e.g., Peak Integration, Quantification) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

References

Comparative Metabolomic Profiling of 4-Hydroxyphenyl Acetate in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenyl acetate (4-HPA) is a phenolic acid metabolite derived from the dietary amino acid tyrosine through the action of gut microbiota. Emerging evidence highlights its significant role as a biomarker and a bioactive molecule in various physiological and pathological states. This guide provides a comparative overview of 4-HPA levels in different health and disease conditions, details the experimental protocols for its quantification, and illustrates its involvement in key signaling pathways.

Data Presentation: 4-HPA Levels in Health and Disease

The concentration of 4-HPA varies significantly across different biological matrices and is influenced by health status. The following tables summarize the reported quantitative levels of 4-HPA in urine, feces, and cerebrospinal fluid (CSF) in healthy individuals and patients with specific diseases.

Table 1: Urinary this compound (4-HPA) Concentrations
Condition Patient Population 4-HPA Concentration (mmol/mol creatinine) Reference
HealthyAdults0 - 29[1]
HealthyMales (Age 13 and Over)0 - 18
HealthyFemales (Under Age 13)0 - 30[2]
Small Intestinal Bacterial Overgrowth (SIBO)Infants and ChildrenElevated[3][4]
Table 2: Fecal this compound (4-HPA) Concentrations
Condition Patient Population 4-HPA Concentration Reference
Childhood ObesityChildrenDecreased[3][5]
Table 3: Cerebrospinal Fluid (CSF) this compound (4-HPA) Concentrations
Condition Patient Population 4-HPA Concentration Reference
SchizophreniaAdultsDecreased[4]

Experimental Protocols

Accurate quantification of 4-HPA is crucial for its validation as a biomarker. Below are detailed methodologies for the analysis of 4-HPA in urine and feces using gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), respectively.

Protocol 1: GC-MS Analysis of 4-HPA in Urine

This protocol is adapted for the quantitative profiling of organic acids, including 4-HPA, in human urine.

1. Sample Preparation:

  • To 100 µL of urine, add 100 µL of an internal standard solution (e.g., 50 ppm tropic acid).

  • For samples with high urea content, an optional step of adding 100 µL of urease solution and sonicating for 30 minutes can be included.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture briefly and then centrifuge at 15,000 × g for 10 minutes.

  • Collect the supernatant and dry it completely under a gentle stream of nitrogen gas at 37°C.[6]

2. Derivatization:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL) to the dried extract. Incubate at 50°C for 90 minutes.[6]

  • Dry the sample again under nitrogen.

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 60 minutes to form trimethylsilyl (TMS) derivatives.[6]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization: Electron impact (EI) at 70 eV.

  • Acquisition Mode: Full scan mode (m/z 50-550).[7]

  • Quantification: Use specific ions for 4-HPA and the internal standard for quantification.

Protocol 2: UPLC-MS/MS Analysis of 4-HPA in Feces

This protocol is designed for the targeted quantification of microbial metabolites, including 4-HPA, in fecal samples.

1. Sample Preparation:

  • Homogenize fresh or frozen fecal samples.

  • Weigh approximately 30 mg of the homogenized sample into a 2 mL tube.

  • Add 400 µL of methanol and homogenize using a bead beater for 5 minutes at 25 Hz.

  • Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C.

  • Collect 250 µL of the supernatant into a new tube.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried extract in 150 µL of methanol:water (1:1, v/v).

  • Centrifuge at 10,000 × g for 3 minutes at 4°C.[1]

2. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 1% to 95% B over a suitable time to ensure separation of analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 4-HPA and internal standards for quantification.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

// Nodes Dietary_Tyrosine [label="Dietary Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gut_Microbiota [label="Gut Microbiota\n(e.g., Clostridia)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "4_HPA" [label="this compound\n(4-HPA)", fillcolor="#FBBC05", fontcolor="#202124"]; Systemic_Circulation [label="Systemic Circulation", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Urine_Excretion [label="Urinary Excretion", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Dietary_Tyrosine -> Gut_Microbiota [label="Metabolism"]; Gut_Microbiota -> "4_HPA" [label="Produces"]; "4_HPA" -> Systemic_Circulation [label="Absorption"]; Systemic_Circulation -> Urine_Excretion [label="Elimination"]; } dot Caption: Biosynthesis and metabolism of 4-HPA.

// Nodes Urine_Sample [label="Urine Sample (100 µL)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_IS [label="Add Internal Standard"]; Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile)"]; Dry_Supernatant [label="Dry Supernatant"]; Methoximation [label="Methoximation (MOX)"]; Dry_Again [label="Dry Again"]; Silylation [label="Silylation (BSTFA)"]; GC_MS_Analysis [label="GC-MS Analysis", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Urine_Sample -> Add_IS; Add_IS -> Protein_Precipitation; Protein_Precipitation -> Dry_Supernatant; Dry_Supernatant -> Methoximation; Methoximation -> Dry_Again; Dry_Again -> Silylation; Silylation -> GC_MS_Analysis; } dot Caption: GC-MS workflow for urinary 4-HPA analysis.

// Nodes Fecal_Sample [label="Fecal Sample (30 mg)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homogenization [label="Homogenization\n(Methanol + Bead Beating)"]; Centrifugation [label="Centrifugation"]; Dry_Supernatant [label="Dry Supernatant"]; Reconstitution [label="Reconstitution"]; UPLC_MS_MS_Analysis [label="UPLC-MS/MS Analysis", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fecal_Sample -> Homogenization; Homogenization -> Centrifugation; Centrifugation -> Dry_Supernatant; Dry_Supernatant -> Reconstitution; Reconstitution -> UPLC_MS_MS_Analysis; } dot Caption: UPLC-MS/MS workflow for fecal 4-HPA analysis.

// Nodes "4_HPA" [label="4-HPA", fillcolor="#FBBC05", fontcolor="#202124"]; SIRT1 [label="SIRT1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGC_1a [label="PGC-1α"]; FOXO1 [label="FOXO1"]; NF_kB [label="NF-κB"]; Mitochondrial_Biogenesis [label="Mitochondrial Biogenesis", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Gluconeogenesis", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "4_HPA" -> SIRT1 [label="Activates"]; SIRT1 -> PGC_1a [label="Deacetylates &\nActivates"]; SIRT1 -> FOXO1 [label="Deacetylates &\nInhibits"]; SIRT1 -> NF_kB [label="Deacetylates &\nInhibits"]; PGC_1a -> Mitochondrial_Biogenesis [label="Promotes"]; FOXO1 -> Gluconeogenesis [label="Inhibits"]; NF_kB -> Inflammation [label="Suppresses"]; } dot Caption: 4-HPA activates the SIRT1 signaling pathway.

Conclusion

The metabolomic profiling of 4-HPA offers a promising avenue for understanding the interplay between gut microbiota and host health. Its altered levels in various diseases, including gastrointestinal disorders, obesity, and neurological conditions, underscore its potential as a diagnostic and prognostic biomarker. The standardized experimental protocols provided in this guide are intended to facilitate reproducible and comparable research in this exciting field. Furthermore, the elucidation of 4-HPA's role in signaling pathways, such as the SIRT1 pathway, opens up new possibilities for therapeutic interventions targeting metabolic and inflammatory diseases. Further research is warranted to establish definitive concentration ranges for different disease states and to fully unravel the molecular mechanisms underlying the biological activities of 4-HPA.

References

A Comparative Guide to the Synthetic Routes of 4-Hydroxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes for the production of 4-Hydroxyphenyl acetate, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. We will delve into the experimental protocols and quantitative data for the most common chemical and enzymatic approaches to empower researchers with the information needed to select the optimal synthesis strategy for their specific applications.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around two distinct strategies: the direct chemical acetylation of hydroquinone and the enzymatic conversion of 4-hydroxyacetophenone. Each method presents a unique set of advantages and disadvantages in terms of yield, selectivity, and reaction conditions. A third, enzyme-based approach involving lipase-catalyzed esterification also offers a viable and selective alternative.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

ParameterChemical Acetylation of HydroquinoneEnzymatic Baeyer-Villiger Oxidation
Starting Material Hydroquinone4-Hydroxyacetophenone
Reagents Acetic anhydride, Sodium carbonateNADPH, O₂, 4-hydroxyacetophenone monooxygenase
Solvent Water, EtherTris-HCl buffer
Temperature Room temperature30°C
Reaction Time Overnight1.5 hours
Yield Approx. 50% (of monoacetate)High (Stoichiometry of 1:1:1 for substrate, O₂, and NADPH)
Selectivity Moderate (Di-acetylation is a major side product)High (Enzyme-specific)
Key Advantage Readily available starting materialsHigh selectivity and mild reaction conditions
Key Disadvantage Formation of di-acetate byproduct, requiring separationRequires specific enzyme and cofactor (NADPH)

Experimental Protocols

Chemical Synthesis: Selective Mono-acetylation of Hydroquinone

This method involves the careful acetylation of hydroquinone in an aqueous solution to favor the formation of the mono-acetylated product.

Materials:

  • Hydroquinone

  • Acetic anhydride

  • Sodium carbonate

  • Water

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve hydroquinone and sodium carbonate in water.

  • Add the equivalent of one mole of acetic anhydride to the solution.

  • Stir the mixture for one hour after the final addition of acetic anhydride.

  • Allow the reaction mixture to stand at room temperature overnight.

  • The primary byproduct, hydroquinone diacetate, will precipitate out of the solution and can be removed by filtration. This can amount to approximately 30% of the initial hydroquinone.[1]

  • Extract the filtrate with ether.

  • Wash the ether layer with water and then dry it over anhydrous sodium sulfate.

  • Evaporate the ether to yield this compound.

Note: The yield of the desired monoacetate is reported to be "fair," with one study indicating a yield of approximately 50% after the separation of the diacetate byproduct.[2]

Enzymatic Synthesis: Baeyer-Villiger Oxidation of 4-Hydroxyacetophenone

This highly selective method utilizes a monooxygenase enzyme to convert 4-hydroxyacetophenone into this compound.

Materials:

  • 4-Hydroxyacetophenone

  • NADPH

  • 4-hydroxyacetophenone monooxygenase from Pseudomonas putida JD1

  • 50 mM Tris-HCl buffer (pH 8.0)

  • Diethyl ether

Procedure:

  • Prepare a reaction mixture containing 3 µmol of 4-hydroxyacetophenone, 5 µmol of NADPH, and the purified 4-hydroxyacetophenone monooxygenase enzyme in 5 ml of 50 mM Tris-HCl buffer (pH 8.0).

  • Incubate the reaction mixture at 30°C with shaking for 1.5 hours.

  • Following incubation, extract the reaction mixture with an equal volume of diethyl ether to isolate the this compound product.

  • The enzyme activity can be assayed spectrophotometrically by monitoring the oxidation of NADPH at 370 nm.

Note: This enzymatic reaction demonstrates a 1:1:1 stoichiometry for the substrate, oxygen, and NADPH, indicating a highly efficient and selective conversion to this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical and enzymatic synthetic routes for the production of this compound.

chemical_synthesis hydroquinone Hydroquinone reaction + hydroquinone->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction na2co3 Na₂CO₃ (aq) na2co3->reaction Room Temp, Overnight product This compound byproduct Hydroquinone Diacetate reaction->product reaction->byproduct

Caption: Chemical synthesis of this compound via acetylation of hydroquinone.

enzymatic_synthesis start 4-Hydroxyacetophenone enzyme 4-hydroxyacetophenone monooxygenase start->enzyme nadph NADPH nadph->enzyme o2 O₂ o2->enzyme product This compound enzyme->product 30°C, 1.5h nadp NADP⁺ enzyme->nadp h2o H₂O enzyme->h2o

Caption: Enzymatic synthesis of this compound via Baeyer-Villiger oxidation.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends largely on the desired balance between selectivity, yield, and the availability of specialized reagents. The chemical acetylation of hydroquinone offers a straightforward approach using common laboratory reagents, but it is hampered by the co-production of the di-acetylated byproduct, which necessitates purification and results in a moderate yield of the desired monoacetate.

In contrast, the enzymatic Baeyer-Villiger oxidation of 4-hydroxyacetophenone provides a highly selective and efficient route to this compound under mild conditions. While this method requires the specific monooxygenase enzyme and the cofactor NADPH, it avoids the formation of byproducts, simplifying downstream processing.

For applications where high purity and selectivity are paramount, the enzymatic route is the superior choice. However, for larger-scale production where the cost and availability of enzymes and cofactors may be a concern, optimizing the selective chemical acetylation of hydroquinone remains a viable option. Additionally, lipase-catalyzed esterification presents a promising green alternative that combines the advantages of high selectivity with potentially more accessible enzymes. Researchers should carefully consider these factors when selecting a synthetic strategy for their specific needs.

References

validating the cytoprotective mechanisms of 4-Hydroxyphenyl acetate in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytoprotective mechanisms of 4-Hydroxyphenyl acetate (4-HPA) against other well-known cytoprotective agents. The information presented is supported by experimental data to aid in the evaluation and potential application of 4-HPA in cellular models of stress and disease.

Comparative Analysis of Cytoprotective Efficacy

This compound (4-HPA) has demonstrated significant cytoprotective effects, primarily through its potent antioxidant and anti-inflammatory activities. To contextualize its performance, this section compares its efficacy with three other widely studied cytoprotective compounds: N-acetylcysteine (NAC), Resveratrol, and Quercetin. The data presented below is collated from various studies and, while not all from direct comparative experiments, provides a valuable overview of their relative potencies in cellular models of oxidative stress.

Table 1: Comparison of Cell Viability in Oxidative Stress Models

CompoundCell LineStressorConcentrationResult (Cell Viability)Reference
This compound (4-HPA) ARPE-19200 µM tBHP5 µM~92% survival [1]
N-acetylcysteine (NAC)HepaRGAcetaminophenPretreatmentSignificantly increased cell viability compared to Acetaminophen alone.[2][2]
ResveratrolHMEC-1N/A (Baseline)10 µM~78% viability (relative to control)[3]
QuercetinARPE-19H2O210 µM>90% protection[4]

Note: The experimental conditions (cell lines, stressors, concentrations, and endpoints) vary across studies, which should be considered when making direct comparisons.

Table 2: Mechanistic Comparison of Cytoprotective Agents

FeatureThis compound (4-HPA)N-acetylcysteine (NAC)ResveratrolQuercetin
Primary Mechanism Nrf2 stabilization and nuclear translocation, leading to upregulation of antioxidant enzymes (NQO1, HO-1).[1] Suppression of HIF-1α.Glutathione precursor, direct ROS scavenging.[5]Activation of Sirtuin 1 (SIRT1), modulation of multiple signaling pathways.Potent antioxidant, modulation of Nrf2, MAPK, and NF-κB signaling pathways.[6][7]
Key Molecular Targets Nrf2, Keap1, HO-1, NQO1, HIF-1α.Glutathione synthesis pathway.SIRT1, AMPK, NF-κB.Nrf2, Keap1, HO-1, NQO1, p38 MAPK, NF-κB.[6][8]
Reported Cellular Effects Protection against oxidative stress-induced necrosis, anti-inflammatory effects.[1]Replenishes intracellular glutathione, reduces oxidative stress.[2]Anti-inflammatory, antioxidant, anti-aging, modulation of apoptosis and autophagy.[9]Antioxidant, anti-inflammatory, anti-proliferative, induction of apoptosis in cancer cells.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

G Mechanism of 4-HPA Cytoprotection via Nrf2 Pathway cluster_stress Cellular Stress cluster_hpa Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates 4-HPA 4-HPA Nrf2_c Nrf2 4-HPA->Nrf2_c Stabilizes Keap1->Nrf2_c Binds & Sequesters Ub Ubiquitination & Degradation Nrf2_c->Ub Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant Genes HO-1, NQO1 ARE->Antioxidant Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant Genes->Cytoprotection Leads to

Caption: 4-HPA stabilizes Nrf2, promoting its translocation to the nucleus and activating antioxidant gene expression.

G Experimental Workflow for Assessing Cytoprotection cluster_assays Endpoint Assays Cell_Culture Seed cells in 96-well plate Pre-treatment Pre-treat with 4-HPA or alternative compound Cell_Culture->Pre-treatment Stressor Induce oxidative stress (e.g., H2O2, tBHP) Pre-treatment->Stressor Incubation Incubate for a defined period Stressor->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay ROS_Assay ROS Levels (DCFH-DA Assay) Incubation->ROS_Assay Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for evaluating the cytoprotective effects of various compounds in a cellular model.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures for measuring cellular metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells in culture (e.g., ARPE-19)

    • 96-well tissue culture plates

    • Test compounds (4-HPA, NAC, Resveratrol, Quercetin)

    • Oxidative stressor (e.g., tert-Butyl hydroperoxide (tBHP) or hydrogen peroxide (H2O2))

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test compounds (e.g., 1-10 µM for 4-HPA) for 24 hours.

    • Induce oxidative stress by adding the stressor (e.g., 200 µM tBHP) to the wells and incubate for the desired period (e.g., 4-6 hours).

    • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

  • Materials:

    • Cells in culture

    • 24-well tissue culture plates

    • Test compounds

    • Oxidative stressor

    • DCFH-DA solution (10 mM stock in DMSO)

    • Serum-free medium

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a 24-well plate.

    • Pre-treat cells with test compounds as described in the MTT assay protocol.

    • Induce oxidative stress.

    • Wash the cells once with serum-free medium.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate at 37°C for 30 minutes in the dark.

    • Wash the cells twice with PBS.

    • Add 500 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize and capture images using a fluorescence microscope.

Nrf2 Nuclear Translocation Analysis (Western Blot)

This protocol describes the detection of Nrf2 protein levels in nuclear and cytoplasmic fractions to assess its translocation.

  • Materials:

    • Cells in culture

    • Test compounds

    • Nuclear and cytoplasmic extraction kit

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagent

    • Imaging system

  • Procedure:

    • Culture and treat cells with test compounds for the desired time.

    • Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit according to the manufacturer's instructions.

    • Determine the protein concentration of each fraction using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, Lamin B (nuclear loading control), and GAPDH (cytoplasmic loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.

HIF-1α Suppression Assay (ELISA)

This protocol details the quantification of Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein levels using an enzyme-linked immunosorbent assay (ELISA) to assess the anti-inflammatory effects of 4-HPA under hypoxic conditions.

  • Materials:

    • Cells in culture (e.g., primary alveolar epithelial cells)

    • Hypoxia chamber or incubator

    • Test compound (4-HPA)

    • HIF-1α ELISA kit

    • Cell lysis buffer

    • Protein assay kit

    • Microplate reader

  • Procedure:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with 4-HPA for a specified duration.

    • Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) for 4-6 hours. A normoxic control group should be maintained.

    • Lyse the cells and collect the total protein extract.

    • Determine the total protein concentration.

    • Perform the HIF-1α ELISA according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody against HIF-1α.

      • Adding cell lysates and standards to the wells.

      • Incubating to allow HIF-1α to bind to the capture antibody.

      • Washing the wells and adding a detection antibody.

      • Adding a substrate solution to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of HIF-1α in the samples based on the standard curve. Compare the levels between untreated hypoxic cells and 4-HPA-treated hypoxic cells to determine the extent of suppression.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxyphenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 4-Hydroxyphenyl acetate as a hazardous chemical. It is harmful if swallowed or in contact with skin, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its associated hazards and the necessary safety precautions. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE)

When working with this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate harm.

Spill Cleanup
  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Procedures for this compound Waste

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. All waste containing this chemical must be treated as hazardous waste and disposed of through your institution's hazardous waste management program.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

    • Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Include the approximate concentration and volume.

  • Storage of Waste:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Provide secondary containment for liquid waste containers to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the properly labeled and contained waste. Follow all institutional procedures for waste manifest and pickup.

Summary of Key Safety and Disposal Data

ParameterInformationSource
GHS Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste.
Disposal Method Dispose of as hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Environmental Precautions Avoid release to the environment. Very toxic to aquatic life.[1]

Disposal Workflow

DisposalWorkflow This compound Disposal Decision Process start Waste Generated (Solid or Liquid) ppe_check Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe_check is_contaminated Is material contaminated with this compound? segregate_waste Segregate Waste is_contaminated->segregate_waste Yes non_hazardous Dispose as non-hazardous laboratory waste per institutional guidelines is_contaminated->non_hazardous No ppe_check->is_contaminated solid_waste Solid Waste Container (e.g., contaminated gloves, wipes) segregate_waste->solid_waste liquid_waste Liquid Waste Container (e.g., solutions) segregate_waste->liquid_waste label_container Label Container: 'Hazardous Waste' 'this compound' List all components solid_waste->label_container liquid_waste->label_container store_waste Store in designated Satellite Accumulation Area with secondary containment label_container->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxyphenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 4-Hydroxyphenyl acetate (CAS No. 3233-32-7), including comprehensive personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to be aware of its potential health effects:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2][3]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1][3]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1][3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

Personal Protective Equipment (PPE)

A robust PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Weighing Safety goggles with side-shields.[1][2]Protective gloves (e.g., nitrile).[1][2]Impervious clothing, such as a lab coat.[1][2]Use in a well-ventilated area or under a chemical fume hood.[1][2]
Solution Preparation & Transfer Safety goggles with side-shields.[1][2] A face shield may be required for splash hazards.[4]Protective gloves.[1][2]Impervious clothing/lab coat.[1][2]Work in a chemical fume hood.[1]
Heating or Generating Aerosols Safety goggles with side-shields and a face shield.[4]Protective gloves.[1][2]Impervious clothing/lab coat.[1][2]A suitable respirator is required.[1][2]
Spill Cleanup Safety goggles with side-shields and a face shield.[4]Protective gloves.[1][2]Impervious clothing/coveralls.[1][2]A suitable respirator is required.[1][2]

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Avoid inhalation of dust or aerosols.[1]

  • Use only in well-ventilated areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][2]

  • Store away from direct sunlight and sources of ignition.[1][2]

  • Recommended storage temperature for the powder is -20°C.[1][2]

First Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.[1][2]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[1] Wash out the mouth with water.[1][2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Management and Disposal

Spill Cleanup: In the event of a spill, follow the workflow below. Ensure you are wearing the appropriate PPE before attempting to clean up any spill.

Spill_Cleanup_Workflow cluster_preparation Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate Area Alert Alert Others Evacuate->Alert 1. PPE Don Appropriate PPE Alert->PPE 2. Contain Contain Spill with Inert Material PPE->Contain 3. Absorb Absorb with Universal Binders Contain->Absorb 4. Collect Collect into Labeled Container Absorb->Collect 5. Decontaminate Decontaminate Surfaces Collect->Decontaminate 6. Dispose Dispose of Waste Decontaminate->Dispose 7.

Workflow for handling a chemical spill.

Disposal:

  • Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.[1]

  • Do not allow the product to enter drains or watercourses.[1][2]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyphenyl acetate
Reactant of Route 2
4-Hydroxyphenyl acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.